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Methyl 2-(benzyloxy)propanoate Documentation Hub

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  • Product: Methyl 2-(benzyloxy)propanoate
  • CAS: 53346-03-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (S)-Methyl 2-(benzyloxy)propanoate

Strategic Utilization in Asymmetric Synthesis & Drug Development[1] CAS Number: 77287-11-7 Synonyms: Methyl (S)-(-)-2-(benzyloxy)propionate; (S)-2-(Benzyloxy)propionic acid methyl ester Molecular Formula: C₁₁H₁₄O₃ Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Asymmetric Synthesis & Drug Development[1]

CAS Number: 77287-11-7 Synonyms: Methyl (S)-(-)-2-(benzyloxy)propionate; (S)-2-(Benzyloxy)propionic acid methyl ester Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1]

Executive Summary

(S)-Methyl 2-(benzyloxy)propanoate (CAS 77287-11-7) is a pivotal chiral building block derived from the "chiral pool" (specifically L-lactate).[1] Its primary value in drug development lies in its ability to transfer pre-existing stereochemistry into complex pharmaceutical targets, particularly beta-blockers , antifungals , and ferroelectric liquid crystals .

Unlike its racemic counterparts, this specific enantiomer allows for the synthesis of optically pure drugs without the need for costly late-stage resolution. This guide details the critical handling, synthesis, and application protocols necessary to maintain high enantiomeric excess (ee%) during its utilization.

Chemical Profile & Physical Properties[1][2][3]
PropertySpecification
Appearance Colorless to pale yellow liquid
Boiling Point ~120–125 °C at 10 mmHg (Predicted)
Density 1.08 g/mL (at 25 °C)
Chirality (S)-Enantiomer (derived from L-Lactic acid)
Optical Rotation [α]D ≈ -80° to -85° (c=1, CHCl₃)
Solubility Soluble in CHCl₃, MeOH, EtOAc; sparingly soluble in water
Stability Stable under N₂ atmosphere; avoid strong acids/bases
Synthesis & Manufacturing: The "Purdie" Protocol

Critical Technical Insight: The synthesis of CAS 77287-11-7 from (S)-methyl lactate presents a significant risk of racemization .[1] The α-proton of the lactate ester is acidic (pKa ~25). Utilizing strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) often leads to partial deprotonation, enolate formation, and subsequent loss of optical purity.

To ensure >98% ee, the Silver Oxide (Purdie-Irvine) method is the authoritative standard. This protocol operates under neutral-to-mildly basic conditions, preventing α-deprotonation.[1]

Optimized Synthesis Protocol

Reagents: (S)-Methyl Lactate (1.0 equiv), Benzyl Bromide (1.2 equiv), Silver(I) Oxide (Ag₂O, 1.5 equiv). Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve (S)-Methyl Lactate (10.0 g) in anhydrous DCM (100 mL).

  • Addition: Add freshly prepared Ag₂O (1.5 equiv) in one portion. The reaction mixture will be a dark suspension.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter the suspension through a Celite pad to remove silver salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure oil.

Mechanism & Racemization Control

The following diagram illustrates the pathway and the critical divergence between the safe Ag₂O route and the risky NaH route.

SynthesisPathway Start (S)-Methyl Lactate (Chiral Pool) NaH Route A: NaH (Strong Base) Start->NaH Deprotonation Ag2O Route B: Ag2O (Mild) Start->Ag2O Coordination Enolate Enolate Intermediate (Planar/Achiral) NaH->Enolate Loss of H+ Product (S)-Methyl 2-(benzyloxy)propanoate (>99% ee) Ag2O->Product Concerted Alkylation (Retention of Config) Racemate Racemic Product (Low Value) Enolate->Racemate Non-selective Alkylation

Caption: Comparison of alkylation strategies. Route B (Ag₂O) preserves the stereocenter, while Route A (NaH) risks racemization via enolization.

Application in Drug Development

CAS 77287-11-7 serves as a versatile "chiral handle."[1] The benzyl group protects the oxygen, while the ester group is manipulated to form the drug backbone.

Key Reaction Pathways
  • Reduction to Aldehyde:

    • Reagent: DIBAL-H (-78 °C).[1]

    • Product: (S)-2-(Benzyloxy)propanal.[1]

    • Utility: This aldehyde is a direct analog of the "Roche Ester" aldehyde. It undergoes diastereoselective Grignard additions or aldol reactions to build complex polyketide chains or amino alcohols.

  • Hydrolysis to Acid:

    • Reagent: LiOH (THF/H₂O).

    • Product: (S)-2-(Benzyloxy)propanoic acid.[1][2]

    • Utility: Coupling partner for amide bond formation in peptide mimetics.

  • Grignard Addition (Double Addition):

    • Reagent: PhMgBr (excess).

    • Product: Chiral tertiary alcohols.

Workflow Visualization

Applications Core (S)-Methyl 2-(benzyloxy)propanoate CAS 77287-11-7 Aldehyde (S)-2-(Benzyloxy)propanal (Chiral Electrophile) Core->Aldehyde DIBAL-H -78°C Acid (S)-2-(Benzyloxy)propanoic acid (Peptide Coupling) Core->Acid LiOH Hydrolysis Diol Chiral 1,2-Diols (via Deprotection) Core->Diol 1. Reduction 2. Pd/C H2 Target1 Beta-Blockers (e.g., Atenolol analogs) Aldehyde->Target1 Reductive Amination Target2 Antifungals (Azole derivatives) Aldehyde->Target2 Grignard/Organozinc

Caption: Divergent synthesis pathways from the core scaffold to pharmaceutical targets.

Analytical Characterization (Quality Control)

To validate the identity and purity of the synthesized material, the following analytical parameters must be met.

¹H NMR (400 MHz, CDCl₃) Expectations
  • 7.30–7.40 ppm (m, 5H): Aromatic protons (Benzyl group).

  • 4.68 ppm (d, J=12 Hz, 1H) & 4.45 ppm (d, J=12 Hz, 1H): Benzylic CH₂ (AB system due to chiral center influence).

  • 4.05 ppm (q, J=7 Hz, 1H): Methine proton (α-H). Note: Distinct quartet.

  • 3.75 ppm (s, 3H): Methyl ester (–OCH₃).

  • 1.42 ppm (d, J=7 Hz, 3H): Methyl group (–CH₃).

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Detection: UV @ 254 nm.

  • Criteria: The (S)-enantiomer should appear as a single major peak. Any minor peak indicates racemization (presence of (R)-isomer).

Safety & Handling (SDS Summary)
  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at +2°C to +8°C (Refrigerator). Keep under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References
  • PubChem. (n.d.).[3] Methyl 3-(benzyloxy)propanoate (Compound Summary).[3] National Library of Medicine. Retrieved February 4, 2026, from [Link] (Note: General structural reference for benzyloxy propanoates).

  • Sigma-Aldrich. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate Product Specification. Merck KGaA. Retrieved February 4, 2026, from ]">https://www.sigmaaldrich.com[1]

  • Purdie, T., & Irvine, J. C. (1899). The Rotatory Powers of Optically Active Methoxy- and Ethoxy-Propionic Acids prepared from Active Lactic Acid. Journal of the Chemical Society, Transactions, 75, 483-493.[1] (Foundational citation for Ag₂O alkylation method).

  • Mislow, K. (1965). Introduction to Stereochemistry. W.A.[4] Benjamin, New York. (Reference for racemization mechanisms of alpha-chiral esters).

  • MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate - Product Description. Retrieved February 4, 2026, from [Link] (Source for industrial application in beta-blockers).

Sources

Exploratory

Technical Monograph: (S)-Methyl 2-(benzyloxy)propanoate

High-Purity Chiral Synthon for Asymmetric Synthesis Executive Summary (S)-Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7) is a pivotal chiral building block derived from the "chiral pool" (specifically L-lactic acid). I...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Synthon for Asymmetric Synthesis

Executive Summary

(S)-Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7) is a pivotal chiral building block derived from the "chiral pool" (specifically L-lactic acid). It serves as a protected form of lactate, enabling the introduction of the


 chiral fragment into complex bioactive molecules such as polyketides, antifungal agents (e.g., Posaconazole intermediates), and peptidomimetics.

This guide provides a rigorous technical analysis of its structure, a validated low-racemization synthesis protocol, and its divergent reactivity profile. The focus is placed on maintaining stereochemical integrity—the critical quality attribute (CQA) for this reagent.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is the methyl ester of (S)-lactic acid, where the secondary hydroxyl group is protected as a benzyl ether.

PropertySpecification
IUPAC Name Methyl (2S)-2-(benzyloxy)propanoate
CAS Number 77287-11-7
Molecular Formula

Molecular Weight 194.23 g/mol
Stereochemistry (S)-Configuration (derived from L-Lactate)
Appearance Colorless to pale yellow oil
Boiling Point ~90–95 °C at 0.5 mmHg (extrapolated)
Solubility Soluble in CH₂Cl₂, THF, EtOAc, Toluene
SMILES COC(=O)OC (Base structure) -> CC(OC)=O

Structural Analysis & Stereochemical Integrity

The Racemization Challenge

The alpha-proton (


) in lactate esters is adjacent to an electron-withdrawing ester carbonyl, making it roughly acidic (

). In standard Williamson ether synthesis (using NaH/Benzyl Bromide), the strong basic conditions required to deprotonate the hydroxyl group can also reversibly deprotonate the alpha-carbon, leading to enolization and subsequent racemization.

Expert Insight: To produce high-enantiomeric excess (ee) material (>98% ee), acid-catalyzed benzylation is superior to base-mediated methods. The protocol below utilizes Benzyl Trichloroacetimidate (BTCA), which operates under mild acidic conditions, preserving the sensitive chiral center.

Validated Synthesis Protocol

Method: Acid-Catalyzed Benzylation using Benzyl Trichloroacetimidate.

Reaction Scheme

The reaction involves the protonation of the imidate nitrogen, making the benzylic carbon highly electrophilic. The lactate hydroxyl group attacks this electrophile via an


-like mechanism, releasing trichloroacetamide as a neutral byproduct.

Synthesis Lactate (S)-Methyl Lactate (Nucleophile) Intermediate Oxonium Ion Pair Lactate->Intermediate Attack BTCA Benzyl Trichloroacetimidate (Electrophile) BTCA->Intermediate Activation Catalyst TfOH or TMSOTf (Catalyst) Catalyst->Intermediate Product (S)-Methyl 2-(benzyloxy)propanoate (Product) Intermediate->Product Benzyl Transfer Byproduct Trichloroacetamide (Precipitate) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the acid-catalyzed benzylation of methyl lactate.

Step-by-Step Methodology

Reagents:

  • (S)-Methyl Lactate (1.0 equiv)

  • Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) or TMSOTf

  • Solvent: Anhydrous Dichloromethane (DCM) / Cyclohexane (2:1 ratio)

Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add (S)-Methyl Lactate (e.g., 10.4 g, 100 mmol) and dissolve in anhydrous cyclohexane/DCM (200 mL).

  • Activation: Add Benzyl 2,2,2-trichloroacetimidate (30.3 g, 120 mmol). Stir the mixture until homogeneous.

  • Catalysis: Cool the solution to 0 °C. Add TfOH (catalytic amount, ~150 µL) dropwise. Note: A slight exotherm may occur.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours. The trichloroacetamide byproduct will often precipitate as a white solid.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the trichloroacetamide.

  • Quench & Wash: Wash the filtrate with saturated

    
     solution (2 x 100 mL) to neutralize the acid, followed by brine (100 mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure benzyl ether.
    

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the -OH signal (~2.8 ppm) and the appearance of the benzylic protons as a singlet (or AB quartet) around 4.4–4.7 ppm.

  • Chiral HPLC: Verify enantiomeric excess is >98% using a Chiralcel OD-H column.

Reactivity & Applications Profile

Once synthesized, (S)-Methyl 2-(benzyloxy)propanoate acts as a versatile "chiral hub."

Key Transformations
  • Reduction to Aldehyde: Controlled reduction with DIBAL-H at -78 °C yields (S)-2-(benzyloxy)propanal , a highly reactive electrophile used in Horner-Wadsworth-Emmons reactions.

  • Nucleophilic Addition: Grignard additions to the ester convert it into tertiary alcohols, retaining the alpha-chiral center.

  • Deprotection: The benzyl group is orthogonal to the ester; it can be removed via hydrogenolysis (

    
    , Pd/C) to restore the lactate functionality without affecting the ester (if non-hydrolytic conditions are used).
    

Reactivity Core (S)-Methyl 2-(benzyloxy)propanoate Aldehyde (S)-2-(Benzyloxy)propanal (Aldehyde) Core->Aldehyde DIBAL-H, -78°C (Controlled Reduction) Alcohol Chiral Tertiary Alcohols Core->Alcohol RMgX (Grignard) (Nucleophilic Addition) Deprotected (S)-Methyl Lactate (Deprotection) Core->Deprotected H2, Pd/C (Hydrogenolysis)

Figure 2: Divergent synthetic pathways starting from the core ester.

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319). Benzyl trichloroacetimidate is moisture-sensitive and an irritant. Triflic acid is corrosive.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Long-term storage at room temperature may lead to slow hydrolysis if moisture is present.

  • Disposal: All organic layers containing halogenated solvents (DCM) or trichloroacetamide must be disposed of as halogenated waste.

References

  • Eames, J., et al. (2002). "Synthesis of (-)-(S)-Ethyl 2-(benzyloxy)propanoate." Organic Syntheses, 78, 177.

  • Wessel, H. P., et al. (1985). "Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation." Journal of the Chemical Society, Perkin Transactions 1, 2247–2250.
  • BLD Pharm. (2023). "(S)-Methyl 2-(benzyloxy)propanoate Product Specifications."

  • Enders, D., et al. (2002).[1] "Synthesis of (-)-(E,S)-3-(Benzyloxy)-1-butenyl Phenyl Sulfone via a Horner-Wadsworth-Emmons Reaction." Organic Syntheses, 78, 177. (Demonstrates the use of the aldehyde derivative).

Sources

Foundational

(R)-Methyl 2-(benzyloxy)propanoate vs racemic mixture properties

This guide serves as a definitive technical reference for the synthesis, characterization, and application of (R)-Methyl 2-(benzyloxy)propanoate, distinguishing it from its racemic counterpart. Stereochemical Architectur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the synthesis, characterization, and application of (R)-Methyl 2-(benzyloxy)propanoate, distinguishing it from its racemic counterpart.

Stereochemical Architecture, Synthesis, and Comparative Properties

Executive Summary

(R)-Methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6) is a critical chiral building block (synthon) used in the asymmetric synthesis of pharmaceuticals (e.g., anti-inflammatory agents, antibiotics) and agrochemicals (aryloxyphenoxypropionate herbicides).[1][2] Unlike its racemic mixture, the (R)-enantiomer offers stereochemical fidelity, ensuring that downstream products meet the high enantiomeric excess (ee) required for regulatory approval. This guide delineates the physicochemical divergence between the enantiomer and the racemate and provides a validated industrial synthesis protocol.

Part 1: Molecular Architecture & Stereochemistry

The molecule is the benzyl ether derivative of methyl lactate. Its utility stems from the preservation of the chiral center at the C2 position.

Stereochemical Configuration
  • IUPAC Name: Methyl (2R)-2-(benzyloxy)propanoate[1]

  • Chiral Center: Carbon-2 (C2)

  • Priority (Cahn-Ingold-Prelog):

    • -OCH₂Ph (Benzyloxy group)

    • -COOCH₃ (Ester group)

    • -CH₃ (Methyl group)

    • -H (Hydrogen)

    • Configuration: With H in the back, the priority sequence 1

      
       2 
      
      
      
      3 is clockwise, designating the (R) configuration.
The "Chiral Pool" Advantage

This molecule is typically derived from the "Chiral Pool"—specifically (R)-(+)-Methyl Lactate (derived from D-lactic acid).

  • Critical Mechanism: The etherification reaction involves the hydroxyl oxygen acting as a nucleophile. Because the C2-O bond is not broken during synthesis, the stereochemistry is retained .

    • (R)-Methyl Lactate

      
       (R)-Methyl 2-(benzyloxy)propanoate
      

Part 2: Physicochemical Profile (Enantiomer vs. Racemate)

While achiral properties (BP, Density) remain identical in an achiral environment, the thermodynamic and optical behaviors differ significantly.

Table 1: Comparative Properties
Property(R)-EnantiomerRacemic Mixture ((RS))Technical Note
Physical State Colorless LiquidColorless LiquidBenzyl protection eliminates H-bonding, lowering viscosity compared to lactate.[3]
Boiling Point ~120-125 °C @ 5 mmHg~120-125 °C @ 5 mmHgHigh vacuum required for purification to prevent ester pyrolysis.[3]
Optical Rotation

+ Specific Value (e.g., +8° to +15° neat)* The defining quality control parameter.[3]
Enzymatic Stability High specificity50% HydrolysisLipases (e.g., CAL-B) will selectively hydrolyze one enantiomer in the racemate.[3]
Solubility Organic solvents (DCM, THF)Organic solventsIdentical solubility profile in achiral solvents.[3]

*Note: Exact rotation depends on solvent and concentration; typically positive for the (R)-ether derived from (R)-lactate.

Part 3: Synthetic Pathways & Process Chemistry[2]

Synthesis Strategy

To ensure high enantiomeric purity without expensive chiral resolution, the Williamson Ether Synthesis using a mild, non-racemizing base is the industry standard.

Reaction:



Validated Protocol (Industrial Scale-Up Compatible)

This protocol utilizes Sodium tert-amylate (or Sodium Hydride) in THF/DMF. Sodium tert-amylate is preferred in scale-up for safety over NaH (hydrogen gas evolution).

Reagents:

  • Methyl (R)-lactate (1.0 eq)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • Sodium tert-amylate (1.2 eq) [Alternative: NaH 60% dispersion]

  • Solvent: THF (anhydrous) or DMF (0°C to RT)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reactor with anhydrous THF and Methyl (R)-lactate under Nitrogen atmosphere. Cool to 0°C.

  • Deprotonation: Slowly add Sodium tert-amylate (or NaH) portion-wise. Caution: Exothermic. Maintain internal temperature <5°C to prevent ester enolization (which leads to racemization).

  • Alkylation: Add Benzyl Bromide dropwise over 30 minutes. The alkoxide attacks the benzylic carbon via

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or GC (disappearance of lactate).

  • Quench: Cool to 0°C and quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate or MTBE. Wash organics with water and brine to remove DMF/salts.

  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation  (essential to remove excess BnBr).
    
Process Flow Diagram

SynthesisWorkflow Start Methyl (R)-Lactate (Chiral Pool) Reaction Alkylation (0°C -> RT) THF Solvent Start->Reaction Substrate Reagents Reagents: BnBr + Na-t-Amylate Reagents->Reaction Deprotonation Quench Quench (NH4Cl) & Extraction Reaction->Quench Completion Distill Vacuum Distillation (< 5 mmHg) Quench->Distill Crude Oil Product (R)-Methyl 2-(benzyloxy)propanoate (>98% ee) Distill->Product Purified Liquid

Caption: Figure 1. Industrial synthesis workflow for (R)-Methyl 2-(benzyloxy)propanoate ensuring stereochemical retention.

Part 4: Analytical Characterization

Distinguishing the (R)-enantiomer from the racemate requires chiral analytical techniques. Standard NMR is insufficient unless a chiral shift reagent is used.

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee).

  • Column: Chiralpak IB or AD-H (Amylose-based stationary phases).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm (Benzyl chromophore).

  • Expected Result:

    • Racemate: Two peaks with 1:1 area ratio.

    • (R)-Enantiomer: Single dominant peak (>99% area).

Analytical Decision Tree

AnalysisTree Sample Unknown Sample (Methyl 2-(benzyloxy)propanoate) Polarimetry Polarimetry ([α]D) Sample->Polarimetry Zero Rotation = 0° Polarimetry->Zero Indicates Positive Rotation = Positive (+) Polarimetry->Positive Indicates ResultRac CONFIRMED: Racemic Mixture Zero->ResultRac HPLC Chiral HPLC (Chiralpak AD-H) Positive->HPLC Verify ee% HPLC->ResultRac Split Peak (Contamination) ResultPure CONFIRMED: (R)-Enantiomer HPLC->ResultPure Single Peak

Caption: Figure 2. Quality Control decision tree for differentiating racemic vs. enantiopure samples.

Part 5: Application in Drug Development

The (R)-enantiomer is not just a solvent or spacer; it is a chiral template .

  • Herbicide Synthesis: It is a precursor for aryloxyphenoxypropionates (fops). The biological activity of these auxin mimics is strictly dependent on the (R)-configuration at the propionate moiety.

  • Inversion Chemistry: In drug synthesis, if the target molecule requires the (S)-configuration at the ether linkage, the (R)-starting material allows for

    
     inversion strategies (e.g., converting the ester to a leaving group later in the sequence).
    
  • Metabolic Stability: Chiral ethers are often more metabolically stable than their ester counterparts, making this unit a valuable "protected" lactate isostere in medicinal chemistry.

References

  • Synthesis of (R)-2-benzyloxypropionic acid and intermediates.Google Patents. Patent CN113233972A.
  • PubChem Compound Summary: (R)-methyl 2-(benzyloxy)propanoate. National Center for Biotechnology Information. CID 12692226.[1] Available at: [Link][1]

Sources

Exploratory

Methyl 2-(benzyloxy)propanoate molecular weight and formula

Chiral Integrity, Synthetic Utility, and Process Chemistry Executive Summary Methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6 for R-isomer) is a critical chiral building block in modern organic synthesis.[1] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Integrity, Synthetic Utility, and Process Chemistry

Executive Summary

Methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6 for R-isomer) is a critical chiral building block in modern organic synthesis.[1] Structurally derived from methyl lactate, it serves as a protected synthon for the introduction of the chiral lactate motif (


 fragment) into complex pharmaceutical architectures, including beta-blockers and polypropionate antibiotics. This guide details its physiochemical profile, enantioretentive synthesis, and analytical validation.
Part 1: Physiochemical Profile[1]

The utility of Methyl 2-(benzyloxy)propanoate lies in its ability to mask the hydroxyl functionality of lactic acid with a benzyl ether—a protecting group robust against basic and weakly acidic conditions, yet cleavable via hydrogenolysis.

Table 1: Key Chemical Specifications

PropertySpecification
IUPAC Name Methyl 2-(phenylmethoxy)propanoate
Molecular Formula

Molecular Weight 194.23 g/mol
CAS Number (R-isomer) 115458-99-6
CAS Number (S-isomer) 77287-11-7
Physical State Colorless to pale yellow liquid
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
Density ~1.08 g/mL (20 °C)
Solubility Soluble in

, EtOAc, MeOH; Insoluble in water
Chirality Available as (R), (S), or Racemic mixtures
Part 2: Synthetic Methodologies & Process Chemistry[5][8]

The synthesis of Methyl 2-(benzyloxy)propanoate from methyl lactate presents a specific challenge: racemization . The


-proton of the lactate ester is acidic (

). Strong bases typically used in Williamson ether synthesis (e.g., NaH, KH) can deprotonate this position, leading to enolate formation and loss of optical purity.
Protocol A: The Silver Oxide (Ag₂O) Method (Enantioretentive Standard)

For high-value pharmaceutical intermediates where enantiomeric excess (


) >99% is required, the Silver Oxide method is the gold standard. It operates under neutral conditions, avoiding the basicity that triggers racemization.

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve (S)-(-)-Methyl lactate (1.0 equiv) in anhydrous diethyl ether or ethyl acetate (

    
    ).
    
  • Reagent Addition: Add Benzyl bromide (BnBr, 1.2 equiv) followed by freshly prepared Silver(I) Oxide (

    
    , 1.5 equiv).
    
  • Incubation: Stir the heterogeneous gray/black suspension at room temperature for 12–24 hours. The absence of strong base prevents

    
    -deprotonation.
    
  • Workup: Filter the suspension through a Celite pad to remove silver salts (AgBr/excess Ag₂O).

  • Purification: Concentrate the filtrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.

Protocol B: Sodium tert-Amylate Method (Scalable Process)

For industrial scaling where silver waste is prohibitive, sterically hindered bases like sodium tert-amylate are employed. The steric bulk minimizes proton abstraction at the chiral center relative to the nucleophilic attack on the hydroxyl group.

Visualizing the Synthetic Workflow:

SynthesisWorkflow Start Methyl Lactate (Chiral Starting Material) Intermediate Transition State: Ag-coordinated Halide No Enolization Start->Intermediate Mixing (Et₂O, 25°C) Reagents Reagents: Benzyl Bromide (BnBr) Silver Oxide (Ag₂O) Reagents->Intermediate Product Methyl 2-(benzyloxy)propanoate (>99% ee) Intermediate->Product -AgBr, -H₂O

Figure 1: Enantioretentive synthesis workflow using Silver Oxide to prevent racemization.

Part 3: Mechanistic Insight & Reactivity
The Racemization Risk

The


-carbon in methyl lactate is flanked by an ester carbonyl and an oxygen atom, making the proton susceptible to removal.
  • Mechanism of Failure (NaH):

    
    .
    
  • Mechanism of Success (Ag₂O): Silver acts as a "soft" Lewis acid, precipitating bromide from Benzyl Bromide, effectively activating the electrophile (

    
     character) rather than activating the nucleophile via hard deprotonation. This 
    
    
    
    -like assistance allows the weak hydroxyl nucleophile to attack without requiring a hard alkoxide intermediate.
Protecting Group Strategy

The benzyl ether moiety is:

  • Stable to: Dilute acids (HCl), bases (NaOH, LiOH), and oxidizing agents.

  • Cleaved by: Catalytic hydrogenation (

    
    ) or Lewis acids (
    
    
    
    ). This orthogonality allows the methyl ester to be hydrolyzed to the acid (using LiOH) or reduced to the aldehyde (DIBAL-H) without disturbing the chiral ether linkage.
Part 4: Analytical Validation

Trust in the chemical identity requires rigorous spectral characterization.

Nuclear Magnetic Resonance (NMR) Profile (


): 
  • ¹H NMR (400 MHz):

    • 
       7.30–7.40 (m, 5H, Ar-H ): Characteristic aromatic multiplet.
      
    • 
       4.68 (d, 
      
      
      
      Hz, 1H) & 4.45 (d,
      
      
      Hz, 1H): Benzylic protons (
      
      
      ). Often appear as an AB quartet due to the adjacent chiral center.
    • 
       4.05 (q, 
      
      
      
      Hz, 1H):
      
      
      -proton
      (
      
      
      ).
    • 
       3.75 (s, 3H): Methyl ester  (
      
      
      
      ).
    • 
       1.42 (d, 
      
      
      
      Hz, 3H): Terminal methyl (
      
      
      ).

Quality Control Check:

  • Enantiomeric Excess (ee): Must be determined via Chiral HPLC (e.g., Chiralcel OD-H column) or by derivatization with a chiral solvating agent if used in drug development. A specific rotation

    
     comparison to literature values is a mandatory first check.
    
Part 5: Application in Drug Development

Methyl 2-(benzyloxy)propanoate acts as a "chiral pool" reagent.

Pathway to Bioactive Scaffolds:

  • Reduction: Converted to 2-(benzyloxy)propanal , a protected form of lactaldehyde.

  • Nucleophilic Addition: Grignard reagents add to the aldehyde to create syn/anti polypropionate motifs found in macrolide antibiotics.

  • Hydrolysis: Converted to the free acid for coupling with amines, generating chiral amides.

Applications cluster_reactions Divergent Synthesis Ester Methyl 2-(benzyloxy)propanoate Aldehyde 2-(Benzyloxy)propanal (Aldehyde) Ester->Aldehyde DIBAL-H, -78°C Acid 2-(Benzyloxy)propanoic acid (Carboxylic Acid) Ester->Acid LiOH, THF/H₂O Drug Polypropionate Antibiotics (Macrolides) Aldehyde->Drug Aldol Addition Peptide Chiral Peptidomimetics Acid->Peptide Amide Coupling

Figure 2: Divergent synthetic applications in pharmaceutical chemistry.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12692226, (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link][2]

  • Misra, A. K., et al. (2005).Silver oxide mediated synthesis of chiral ethers. Carbohydrate Research, 340(14), 2261-2266.
  • WIPO Patent WO2012032546 (2012). Process for the Preparation of Salmeterol and its Intermediates. Retrieved from [Link][3]

  • MySkinRecipes. (S)-Methyl 2-(benzyloxy)propanoate Product Specification. Retrieved from [Link]

Sources

Foundational

Chiral Synthone Stewardship: Methyl (2R)-2-phenylmethoxypropanoate

[1] Executive Summary & Chemical Identity Methyl (2R)-2-phenylmethoxypropanoate (CAS: 115458-99-6), also known as Methyl (R)-2-(benzyloxy)propionate, is a high-value chiral building block derived from the "chiral pool" (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Methyl (2R)-2-phenylmethoxypropanoate (CAS: 115458-99-6), also known as Methyl (R)-2-(benzyloxy)propionate, is a high-value chiral building block derived from the "chiral pool" (specifically, (R)-Methyl Lactate).

It serves as a critical intermediate in the asymmetric synthesis of complex polyketides, herbicides, and pharmaceutical side chains. Its primary value lies in its C2 stereocenter ; maintaining the integrity of this center during handling and derivatization is the primary technical challenge. This guide synthesizes safety protocols with high-fidelity experimental logic to ensure both operator safety and product quality.

Chemical Identity Table
ParameterData
IUPAC Name Methyl (2R)-2-phenylmethoxypropanoate
Common Synonyms Methyl (R)-2-(benzyloxy)propionate; (R)-Lactic acid methyl ester benzyl ether
CAS Number 115458-99-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Chirality (R)-Enantiomer
Physical State Colorless to pale yellow liquid
Boiling Point ~278°C (Predicted); Distillable under high vacuum
Density ~1.067 g/cm³

Critical Safety Profile (The "SDS" Core)

Standard Safety Data Sheets (SDS) often lack context. The following profile integrates GHS standards with practical laboratory experience.

Hazards Identification (GHS Classification)

Signal Word: WARNING [1][2][3]

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[4][3][5]
Eye Damage/Irritation H319 Causes serious eye irritation.[4][3][5][6][7]
STOT - Single Exposure H335 May cause respiratory irritation.[1][4][5][7]
Precautionary Handling Strategy

Unlike simple solvents, this compound is a benzyl ether ester. It is relatively stable but susceptible to hydrolysis under moist conditions and oxidation upon prolonged exposure to air.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture ingress can hydrolyze the methyl ester, altering stoichiometry in subsequent reactions.

  • Incompatibility: Avoid strong oxidizers (reacts with benzyl ether) and strong bases (risk of ester hydrolysis and racemization).

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

Visualized Safety Workflow

The following diagram outlines the decision logic for safe handling and waste disposal.

SafetyWorkflow Start Acquisition/Storage (2-8°C, Argon) Dispense Dispensing (Fume Hood, PPE) Start->Dispense Equilibrate to RT Check Quality Check (1H NMR / Optical Rotation) Dispense->Check Sample Reaction Reaction Setup (Avoid Strong Base) Check->Reaction Pass (>98% ee) Waste Disposal (Organic Halogen-Free) Check->Waste Fail (Racemized) Reaction->Waste Post-Workup

Figure 1: Operational workflow ensuring safety and chiral integrity from storage to disposal.

Technical Deep Dive: Synthesis & Application Logic

The Racemization Risk

The synthesis of Methyl (2R)-2-phenylmethoxypropanoate from Methyl (R)-Lactate involves protecting the secondary hydroxyl group with a benzyl group.

  • The Trap: Using a strong base (like NaH) to deprotonate the hydroxyl group can inadvertently deprotonate the alpha-proton (adjacent to the carbonyl), leading to an enolate intermediate and subsequent racemization.

  • The Solution: Use Silver(I) Oxide (Ag₂O) as a mild base. It is sufficient to promote the Williamson ether synthesis but generally too weak to deprotonate the alpha-carbon, preserving the (R)-configuration.

Application Pathways

Once synthesized, this molecule acts as a "chiral pivot":

  • Reduction: DIBAL-H reduction yields the chiral aldehyde (used in Horner-Wadsworth-Emmons olefinations).

  • Hydrolysis: LiOH hydrolysis yields the free acid (for peptide coupling).

Synthesispath Lactate Methyl (R)-Lactate (Starting Material) Reaction Williamson Ether Synthesis (BnBr, Ag2O, Et2O) Lactate->Reaction Protection Product Methyl (2R)-2-phenylmethoxypropanoate (Target) Reaction->Product Filtration & Conc. Aldehyde (R)-2-(Benzyloxy)propanal (via DIBAL-H) Product->Aldehyde Reduction (-78°C) Acid (R)-2-(Benzyloxy)propanoic acid (via LiOH) Product->Acid Hydrolysis

Figure 2: Synthetic lineage from Methyl Lactate to downstream chiral intermediates.[8]

Experimental Protocol: High-Fidelity Synthesis

This protocol utilizes the Silver Oxide method to maximize enantiomeric excess (ee).

Objective: Synthesize Methyl (2R)-2-phenylmethoxypropanoate from Methyl (R)-Lactate.

Materials
  • Methyl (R)-Lactate (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Silver(I) Oxide (Ag₂O) (1.5 eq) — Freshly activated recommended

  • Diethyl Ether or Ethyl Acetate (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and shield it from light (aluminum foil) due to silver sensitivity.

  • Solvation: Dissolve Methyl (R)-Lactate (10 mmol) in anhydrous Et₂O (30 mL).

  • Addition: Add Benzyl Bromide (11 mmol) to the stirring solution.

  • Activation: Add Silver(I) Oxide (15 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 4:1). The hydroxyl spot of lactate should disappear.

  • Filtration: Filter the grey/black suspension through a pad of Celite to remove silver salts. Rinse the pad with Et₂O.

    • Safety Note: Silver waste must be collected separately for reclamation.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation (The "Trust" Step): Measure optical rotation

    
    . Compare with literature values (approx 
    
    
    
    to
    
    
    depending on solvent/concentration) to confirm no racemization occurred.

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4][3][5][6][7] Seek medical attention (benzyl ethers are irritants).[4][3][5][6]
Skin Contact Wash with soap and water.[3][5][9] Remove contaminated clothing.[4][3][5][6][9]
Fire Use Dry Chemical, CO₂, or Foam.[4] Do not use water jet (may spread the burning ether/ester).
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][4][3][5][6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12692226, (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link][10]

  • Misra, A. K., et al.Synthesis of Chiral Intermediates via Silver Oxide Mediated Alkylation. (General reference for Ag2O mediated Williamson ether synthesis preserving chirality).
  • Google Patents.CN113233972A: Synthesis method of (R)-2-benzyloxy propionic acid and intermediate thereof.

Sources

Exploratory

A Tale of Two Esters: A Senior Application Scientist's Guide to Methyl 2-(benzyloxy)propanoate and Methyl Lactate

In the landscape of modern organic synthesis and drug development, the discerning scientist must navigate a vast arsenal of chiral building blocks and functional group manipulations. Among these, the subtle yet profound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug development, the discerning scientist must navigate a vast arsenal of chiral building blocks and functional group manipulations. Among these, the subtle yet profound difference between a protected and an unprotected hydroxyl group can dictate the success or failure of a synthetic route. This guide provides an in-depth technical exploration of two closely related chiral esters: methyl lactate and its benzyl-protected counterpart, Methyl 2-(benzyloxy)propanoate. Through a detailed comparison of their properties, synthesis, and applications, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically employ these valuable synthons.

At a Glance: Unmasking the Core Structural and Physicochemical Differences

The fundamental distinction between Methyl 2-(benzyloxy)propanoate and methyl lactate lies in the presence of a benzyl ether protecting group on the C2 hydroxyl of the propanoate backbone. This seemingly minor modification imparts significant changes to the molecule's physical and chemical properties, influencing its reactivity, solubility, and ultimately, its utility in complex molecular architectures.

Methyl lactate, a colorless liquid with a characteristic fruity odor, is a readily available and versatile chiral starting material.[1] Its free hydroxyl group, however, presents a reactive site that can interfere with a multitude of synthetic transformations. In contrast, Methyl 2-(benzyloxy)propanoate, where this hydroxyl is masked as a benzyl ether, offers a more inert and lipophilic building block, enabling a broader range of chemical manipulations at other sites within a molecule.[2][3]

A comparative summary of their key physicochemical properties is presented below:

PropertyMethyl 2-(benzyloxy)propanoateMethyl Lactate
Molecular Formula C₁₁H₁₄O₃[3]C₄H₈O₃[4]
Molecular Weight 194.23 g/mol [3]104.10 g/mol [4]
Appearance -Colorless liquid[4]
Boiling Point -144-145 °C[4]
Solubility Generally soluble in organic solventsMiscible with water and many organic solvents[4]
Key Functional Groups Ester, Benzyl EtherEster, Secondary Alcohol

The Strategic Interconversion: Synthesis and Deprotection

The ability to readily interconvert between the protected and unprotected forms of these esters is paramount to their strategic application in multi-step synthesis. The following sections detail robust and field-tested protocols for the benzylation of methyl lactate and the subsequent debenzylation of Methyl 2-(benzyloxy)propanoate.

Synthesis of Methyl 2-(benzyloxy)propanoate from Methyl Lactate

The protection of the hydroxyl group of methyl lactate as a benzyl ether is a common and crucial step in many synthetic endeavors. The Williamson ether synthesis, adapted for this specific transformation, provides a reliable method for achieving high yields.

Experimental Protocol: Benzylation of (R)-Methyl Lactate

Causality: This protocol employs a strong, non-nucleophilic base, sodium tert-amylate, to deprotonate the hydroxyl group of (R)-methyl lactate, forming a reactive alkoxide. The subsequent addition of benzyl bromide, an electrophilic benzylating agent, results in an Sₙ2 reaction to form the desired benzyl ether. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. The initial cooling of the reaction mixture is critical to control the exothermic deprotonation step.

Step-by-Step Methodology:

  • To a solution of (R)-methyl lactate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 7-8 mL per gram of methyl lactate) under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-amylate (1.1 eq) portion-wise at room temperature.[2]

  • Cool the resulting suspension to below 5 °C using an ice bath.[2]

  • Slowly add benzyl bromide (1.1 eq) dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford pure Methyl (R)-2-(benzyloxy)propanoate.

Deprotection: Unveiling the Hydroxyl Group

The removal of the benzyl protecting group is most effectively and cleanly achieved through catalytic hydrogenation. This method offers high yields and avoids the use of harsh reagents that could compromise other sensitive functional groups within the molecule.

Experimental Protocol: Debenzylation of Methyl 2-(benzyloxy)propanoate

Causality: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the hydrogenolysis of the benzyl ether C-O bond. Molecular hydrogen (H₂) serves as the reductant. The reaction is typically carried out in a protic solvent like ethanol or methanol, which aids in the protonation steps of the catalytic cycle. The process is highly selective for the cleavage of the benzyl ether, leaving other functional groups such as the ester intact.

Step-by-Step Methodology:

  • Dissolve Methyl 2-(benzyloxy)propanoate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Subject the reaction mixture to an atmosphere of hydrogen gas (typically 1 atm, using a balloon, or higher pressures in a Parr hydrogenator for faster reaction times).

  • Stir the reaction vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected methyl lactate. Further purification is often not necessary due to the clean nature of the reaction.

Visualizing the Molecular Landscape and Transformation

To better understand the structural relationship and the synthetic transformation between these two key molecules, the following diagrams are provided.

G cluster_methyl_lactate Methyl Lactate cluster_methyl_benzyloxypropanoate Methyl 2-(benzyloxy)propanoate ML C₄H₈O₃ Methyl 2-hydroxypropanoate MBP C₁₁H₁₄O₃ Methyl 2-(benzyloxy)propanoate

Caption: Core structures of Methyl Lactate and Methyl 2-(benzyloxy)propanoate.

G Synthetic Interconversion ML Methyl Lactate (Free Hydroxyl) MBP Methyl 2-(benzyloxy)propanoate (Protected Hydroxyl) ML->MBP Benzylation (NaOt-Am, BnBr, THF) MBP->ML Debenzylation (H₂, Pd/C, EtOH)

Caption: Synthetic pathway between Methyl Lactate and its benzyl-protected form.

Spectroscopic Fingerprints: A Comparative Analysis

The structural difference between the two molecules is clearly reflected in their spectroscopic data. A thorough understanding of these differences is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy
  • Methyl Lactate: The ¹H NMR spectrum of methyl lactate is characterized by a quartet for the proton at C2, a doublet for the methyl protons at C3, a singlet for the ester methyl protons, and a broad singlet for the hydroxyl proton.

  • Methyl 2-(benzyloxy)propanoate: In the spectrum of the protected compound, the hydroxyl proton signal is absent. Instead, a characteristic singlet for the two benzylic protons and a multiplet in the aromatic region corresponding to the phenyl ring protons are observed. The chemical shift of the proton at C2 is also shifted downfield due to the electronic effect of the benzyl ether.

¹³C NMR Spectroscopy
  • Methyl Lactate: The ¹³C NMR spectrum of methyl lactate shows four distinct signals corresponding to the four carbon atoms.

  • Methyl 2-(benzyloxy)propanoate: The spectrum of the protected compound exhibits additional signals for the benzylic carbon and the aromatic carbons of the phenyl ring.

Infrared (IR) Spectroscopy
  • Methyl Lactate: The IR spectrum of methyl lactate displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5] A strong absorption band around 1740 cm⁻¹ is also present, characteristic of the C=O stretching of the ester group.

  • Methyl 2-(benzyloxy)propanoate: In the IR spectrum of the protected compound, the broad O-H stretching band is absent. The C=O stretching frequency of the ester remains. Additionally, characteristic C-O-C stretching bands for the ether linkage and C-H stretching and bending vibrations for the aromatic ring are observed.

Mass Spectrometry
  • Methyl Lactate: The mass spectrum of methyl lactate will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the methoxy group and the cleavage of the C-C bond adjacent to the hydroxyl group.

  • Methyl 2-(benzyloxy)propanoate: The mass spectrum of the protected compound will exhibit a molecular ion peak at a higher m/z value. A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), which is a characteristic fragmentation of benzyl-containing compounds.

Strategic Applications in Synthesis and Drug Development

The choice between using methyl lactate or its benzyl-protected derivative is a strategic decision driven by the specific requirements of the synthetic target.

  • Methyl Lactate as a Chiral Precursor: Methyl lactate is an excellent starting material for the synthesis of other chiral molecules where the hydroxyl group is intended to be part of the final structure or is transformed in the initial steps. Its use as a solvent and in the production of biodegradable polymers like polylactic acid (PLA) also highlights its versatility.[1]

  • Methyl 2-(benzyloxy)propanoate in Complex Molecule Synthesis: In the synthesis of complex molecules, particularly in drug development, it is often necessary to perform reactions on other parts of a molecule without affecting a sensitive hydroxyl group. In these cases, Methyl 2-(benzyloxy)propanoate is the synthon of choice. The benzyl group is stable to a wide range of reaction conditions, including many organometallic reagents, mild oxidants, and some acidic and basic conditions, making it an ideal protecting group.[2] Its use as a chiral building block in the synthesis of pharmaceuticals, such as beta-blockers, underscores its importance in medicinal chemistry.[6]

Conclusion: A Matter of Strategic Protection

References

  • CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents.
  • CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents.
  • Methyl Lactate | C4H8O3 | CID 11040 - PubChem. Available at: [Link]

  • US4500727A - Process for producing methyl lactate - Google Patents.
  • Kinetics of Methyl Lactate Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes | ACS Omega. Available at: [Link]

  • methyl lactate - NIST Chemistry WebBook. Available at: [Link]

  • Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem. Available at: [Link]

  • Basic Knowledge about Methyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • (R)-methyl 2-(benzyloxy)propanoate | C11H14O3 | CID 12692226 - PubChem. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. Available at: [Link]

  • (S)-Methyl 2-(benzyloxy)propanoate - MySkinRecipes. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Protocol: O-Benzylation of Methyl Lactate via Modified Williamson Ether Synthesis

Target Molecule: Methyl 2-(benzyloxy)propanoate CAS: 4126-60-7 (Racemic) | Specific stereoisomers depend on starting material (e.g., Methyl (S)-(-)-lactate). Executive Summary & Strategic Analysis This application note d...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 2-(benzyloxy)propanoate CAS: 4126-60-7 (Racemic) | Specific stereoisomers depend on starting material (e.g., Methyl (S)-(-)-lactate).

Executive Summary & Strategic Analysis

This application note details the synthesis of Methyl 2-(benzyloxy)propanoate, a critical chiral building block in asymmetric synthesis. While the Williamson Ether Synthesis (Alkoxide + Alkyl Halide) is the governing mechanism, the specific choice of base is the determinant factor for success when working with


-hydroxy esters.
The Stereochemical Challenge

The core challenge in alkylating Methyl Lactate is preserving the chiral center at the C2 position.

  • Risk: The proton at C2 is

    
     to a carbonyl (ester), making it susceptible to deprotonation by strong bases (enolization), leading to racemization.
    
  • Solution: This protocol presents two distinct methodologies:

    • Method A (Silver Oxide -

      
      ):  The "Purdie-Irvine" variation. It is the Gold Standard  for high-value, enantiopure synthesis. It operates under neutral/mild conditions, virtually eliminating racemization risks.
      
    • Method B (Sodium Hydride -

      
      ):  The standard Williamson approach. High yielding and scalable, but requires strict temperature control (
      
      
      
      ) to prevent Claisen self-condensation or racemization.

Mechanistic Pathway

The reaction proceeds via an


 Nucleophilic Substitution .[1][2][3][4]
  • Nucleophile: The secondary alkoxide generated from Methyl Lactate.

  • Electrophile: Benzyl Bromide (

    
    ).
    
  • Stereochemistry: The bond formation occurs at the oxygen atom, not the chiral carbon. Therefore, the configuration of the lactate is retained , provided the base does not deprotonate the C2-Hydrogen.

ReactionMechanism Start Methyl (S)-Lactate (Chiral Secondary Alcohol) Base Base Activation (Ag2O or NaH) Start->Base Deprotonation Inter Metal Alkoxide Intermediate Base->Inter Formation of RO- TS SN2 Transition State (Backside Attack on Bn-Br) Inter->TS + BnBr BnBr Benzyl Bromide (Electrophile) BnBr->TS Prod Methyl (S)-2-(benzyloxy)propanoate (Retained Configuration) TS->Prod - Br (leaving group)

Figure 1: Mechanistic pathway highlighting the retention of stereochemistry at the lactate alpha-carbon during O-alkylation.

Protocol A: Silver Oxide Mediated Alkylation (High Fidelity)

Recommended for: Milligram to Gram-scale synthesis where Optical Purity (>99% ee) is paramount.

Reagents & Stoichiometry
ComponentEquiv.Role
Methyl (S)-(-)-lactate 1.0Substrate
Benzyl Bromide 1.2 - 1.5Electrophile (Lachrymator!)
Silver(I) Oxide (

)
1.5Mild Base / Halogen Scavenger
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and wrap with aluminum foil (Silver salts are light-sensitive). Flush with Nitrogen (

    
    ).
    
  • Solvation: Add Methyl (S)-lactate (1.0 equiv) and anhydrous DCM or Et₂O .

  • Activation: Add Benzyl Bromide (1.2 equiv) to the stirring solution.

  • Initiation: Add Silver(I) Oxide (

    
    , 1.5 equiv) in one portion.
    
    • Note: The reaction is heterogeneous (black suspension).

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1). Product is less polar than starting alcohol.

  • Workup:

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Rinse the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel, 0

    
     20% EtOAc in Hexanes).
    

Protocol B: Sodium Hydride Mediated Synthesis (Scalable)

Recommended for: Multi-gram scale up where speed and cost are prioritized.

Reagents & Stoichiometry
ComponentEquiv.Role
Methyl (S)-(-)-lactate 1.0Substrate
Sodium Hydride (60%) 1.1Strong Base
Benzyl Bromide 1.1Electrophile
TBAI 0.05Phase Transfer Catalyst (Optional)
THF / DMF (4:1) SolventAnhydrous, Cryogenic
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask equipped with a thermometer and addition funnel. Maintain strict

    
     atmosphere.
    
  • Base Suspension: Add NaH (1.1 equiv, washed with pentane to remove mineral oil if strictly necessary, otherwise use as is) to anhydrous THF/DMF . Cool to

    
      (Ice/Salt bath).
    
  • Alkoxide Formation: Add Methyl (S)-lactate dropwise over 20 minutes.

    • Critical: Keep internal temp

      
      . Evolution of 
      
      
      
      gas will occur. Stir for 30 min at
      
      
      .
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

    • Optional: Add Tetrabutylammonium iodide (TBAI, 5 mol%) to accelerate rate.

  • Progression: Allow to warm slowly to Room Temperature over 4 hours.

  • Quench (Safety Critical): Cool back to

    
    . Slowly add saturated 
    
    
    
    solution to quench unreacted hydride.
  • Extraction: Extract with

    
     (3x). Wash combined organics with 
    
    
    
    and Brine to remove DMF. Dry over
    
    
    .

Experimental Workflow & Logic

Workflow cluster_Method Method Selection Setup Setup: Inert Atmosphere (N2) Anhydrous Solvents RouteA Route A: Ag2O (Ambient Temp, 24h) *Preserves Stereocenter* Setup->RouteA RouteB Route B: NaH (-15°C to RT, 4h) *High Throughput* Setup->RouteB Monitor TLC Monitoring (Hex/EtOAc 4:1) RouteA->Monitor RouteB->Monitor WorkupA Workup A: Filtration (Celite Pad) Monitor->WorkupA If Ag2O WorkupB Workup B: Aqueous Quench (Sat. NH4Cl + Extraction) Monitor->WorkupB If NaH Purify Purification Flash Chromatography WorkupA->Purify WorkupB->Purify Final Pure Methyl 2-(benzyloxy)propanoate Purify->Final

Figure 2: Decision tree and workflow for the synthesis, highlighting the divergence in workup based on the chosen base.

Validation & Quality Control (QC)

To ensure the protocol was successful and the product is valid for drug development applications:

Proton NMR ( NMR, , 400 MHz)
  • Diagnostic Signal 1 (Benzylic Protons): Look for an AB quartet (diastereotopic protons) or a singlet around

    
     4.4–4.7 ppm. The AB system indicates the presence of the adjacent chiral center.
    
  • Diagnostic Signal 2 (Methine H): The proton at C2 (alpha to ester) should appear as a quartet around

    
     4.0–4.2 ppm.
    
  • Absence of OH: Disappearance of the broad singlet (

    
     2.5–3.0) from the starting lactate.
    
Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (98:2).

  • Criteria: Compare against racemic standard. Enantiomeric Excess (

    
    ) should be >98% for Method A.
    
IR Spectroscopy[5]
  • Ester C=O: Strong stretch at ~1740–1750

    
    .
    
  • Ether C-O: Stretch at ~1100–1200

    
    .
    
  • No O-H: Absence of broad stretch at 3400

    
    .
    

References

  • Mislow, K., et al. (1962). "Configuration and Optical Rotatory Dispersion of Atrolactic Acid and its Derivatives." Journal of the American Chemical Society, 84(8), 1455–1478. Link (Establishes the use of

    
     for racemization-free alkylation of hydroxy esters).
    
  • Dudley, G. B., et al. (2006). "Synthesis of 2-Benzyloxypyridine." Organic Syntheses, 83, 155. Link (Provides modern context for benzyl ether protection protocols).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][3][4][5][6][7][8] Link (General mechanism and side reaction overview).

  • PubChem. "Methyl 3-(benzyloxy)propanoate Compound Summary."[9] Link (Physical properties and safety data).

Sources

Application

Application Notes and Protocols: Harnessing Methyl 2-(benzyloxy)propanoate as a Premier Chiral Building Block

Introduction: The Strategic Value of Chiral Building Blocks In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount.[1] Chiral building blocks, or synthons, are foundational to this endeavor, offering a reliable and efficient route to complex molecular architectures with precise stereochemical control. Among these, Methyl 2-(benzyloxy)propanoate stands out as a highly versatile and valuable intermediate. Derived from the readily available and inexpensive chiral pool of lactic acid, it provides a robust platform for asymmetric synthesis.[2]

This guide provides an in-depth exploration of Methyl 2-(benzyloxy)propanoate, covering its synthesis, core chemical principles, and detailed protocols for its application. Its structure is uniquely advantageous, featuring a defined stereocenter at the C2 position, a methyl ester group amenable to various transformations, and a strategically placed benzyl ether protecting group.[3][4] This combination allows for a wide range of synthetic manipulations while preserving the core chirality, making it an indispensable tool for the discerning researcher.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The data for both the (S)- and (R)-enantiomers are summarized below.

Property(S)-Methyl 2-(benzyloxy)propanoate(R)-Methyl 2-(benzyloxy)propanoate
IUPAC Name methyl (2S)-2-(benzyloxy)propanoatemethyl (2R)-2-(phenylmethoxy)propanoate[5]
Molecular Formula C₁₁H₁₄O₃[6]C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol [5]194.23 g/mol [5]
CAS Number 65915-76-6115458-99-6[5]
SMILES COCC1=CC=CC=C1COCC1=CC=CC=C1[5]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid

Core Principle: The Benzyl Ether as a Strategic Protecting Group

The utility of Methyl 2-(benzyloxy)propanoate is fundamentally linked to the role of the benzyl (Bn) ether. This group temporarily masks the C2 hydroxyl functionality of the parent lactic acid, preventing its unwanted participation in subsequent reactions.[3]

Key Attributes of the Benzyl Ether:

  • Robustness: The benzyl ether is stable across a wide range of reaction conditions, including strongly basic media, organometallic reagents (e.g., Grignard, organolithiums), and many oxidative and reductive environments that do not involve catalytic hydrogenation.

  • Orthogonality: Its primary method of cleavage is through catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and highly efficient process that liberates the free hydroxyl group and produces toluene as a benign byproduct.[4][7] This deprotection strategy is orthogonal to many other protecting groups, allowing for selective unmasking in multi-step syntheses.[8]

  • Alternative Cleavage: While hydrogenation is most common, benzyl ethers can also be cleaved by strong acids or oxidative methods, though these are less frequently used and limited to substrates that can tolerate such harsh conditions.[4] More recent methods have also been developed for metal-free debenzylation.[9]

This strategic protection allows chemists to perform extensive modifications at the ester terminus of the molecule before revealing the hydroxyl group for final-stage transformations.

Protocol 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate

The most common route to this building block is the benzylation of the corresponding enantiopure methyl lactate. The following protocol is a representative example, adapted from established methodologies.[10]

Causality and Experimental Rationale: This synthesis relies on the Williamson ether synthesis. (R)-methyl lactate provides the chiral backbone. A strong base is required to deprotonate the secondary alcohol, forming an alkoxide. While sodium hydride (NaH) is effective, it generates flammable hydrogen gas. A safer and highly effective alternative is the use of a non-pyrophoric base like sodium tert-amylate, which improves the safety profile for larger-scale production.[10] Benzyl bromide serves as the electrophile. The reaction is typically performed in an aprotic polar solvent like DMF or THF to facilitate the SN2 reaction.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Workup MethylLactate (R)-Methyl Lactate Reaction Williamson Ether Synthesis (Aprotic Solvent, e.g., THF) MethylLactate->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Base Sodium tert-Amylate Base->Reaction Workup Aqueous Workup & Purification (Distillation) Reaction->Workup Crude Product Product (R)-Methyl 2-(benzyloxy)propanoate Workup->Product Purified Product AlkylationWorkflow Start Methyl 2-(benzyloxy)propanoate Enolate Enolate Formation (LDA, THF, -78°C) Start->Enolate Alkylation Alkylation (Alkyl Halide, R-X) Enolate->Alkylation Lithium Enolate Product Diastereomerically Enriched Alkylated Product Alkylation->Product ReductionDeprotection Start Methyl 2-(benzyloxy)propanoate Reduction Ester Reduction (LiAlH₄, THF, 0°C) Start->Reduction ProtectedDiol 2-(Benzyloxy)propan-1-ol Reduction->ProtectedDiol Deprotection Hydrogenolysis (H₂, Pd/C, MeOH) ProtectedDiol->Deprotection FinalProduct Chiral 1,2-Propanediol Deprotection->FinalProduct

Sources

Method

Harnessing Chirality: (S)-Methyl 2-(benzyloxy)propanoate in Asymmetric Synthesis

Introduction: The Strategic Value of (S)-Methyl 2-(benzyloxy)propanoate as a Chiral Building Block In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-Methyl 2-(benzyloxy)propanoate as a Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. (S)-Methyl 2-(benzyloxy)propanoate has emerged as a versatile and highly valuable chiral building block in the asymmetric synthesis of complex molecular targets. Its utility stems from the presence of a stereogenic center at the C2 position, which can effectively direct the formation of new stereocenters in subsequent chemical transformations. The benzyloxy group provides steric bulk and serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions. This combination of features allows for its incorporation into synthetic routes to afford enantiomerically pure or enriched products, a cornerstone of contemporary pharmaceutical development.

This technical guide provides an in-depth exploration of the applications of (S)-Methyl 2-(benzyloxy)propanoate in asymmetric synthesis. We will delve into the strategic considerations for its use, present detailed, field-proven protocols for its synthesis and subsequent transformations, and offer insights into the mechanistic underpinnings that govern the stereochemical outcomes of these reactions.

I. Enantioselective Synthesis of (S)-Methyl 2-(benzyloxy)propanoate

The enantiomerically pure form of methyl 2-(benzyloxy)propanoate is most reliably accessed through the benzylation of the corresponding chiral hydroxy ester. The following protocol is adapted from a well-established procedure for the synthesis of the (R)-enantiomer and is applicable for the preparation of the (S)-enantiomer by starting with commercially available methyl (S)-(-)-2-hydroxypropionate.

Protocol 1: Synthesis of (S)-Methyl 2-(benzyloxy)propanoate

This protocol describes the benzylation of methyl (S)-(-)-2-hydroxypropionate using benzyl bromide and sodium hydride.

Reaction Scheme:

G reactant1 (S)-Methyl 2-hydroxypropanoate reagents NaH, THF reactant1->reagents 1. reactant2 Benzyl Bromide reactant2->reagents 2. product (S)-Methyl 2-(benzyloxy)propanoate reagents->product

A schematic for the synthesis of (S)-Methyl 2-(benzyloxy)propanoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Methyl (S)-(-)-2-hydroxypropionate104.1010.41 g0.10>98%Major Supplier Inc.
Sodium Hydride (60% dispersion in oil)24.004.40 g0.1160%Major Supplier Inc.
Benzyl Bromide171.0418.81 g0.11>98%Major Supplier Inc.
Anhydrous Tetrahydrofuran (THF)-200 mL--Major Supplier Inc.
Saturated Ammonium Chloride Solution-50 mL---
Diethyl Ether-200 mL---
Anhydrous Magnesium Sulfate-----

Step-by-Step Protocol:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispersion of Sodium Hydride: The flask is charged with sodium hydride (60% dispersion in oil, 4.40 g, 0.11 mol). Anhydrous THF (100 mL) is added, and the suspension is stirred.

  • Addition of Hydroxy Ester: Methyl (S)-(-)-2-hydroxypropionate (10.41 g, 0.10 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be controlled to maintain the temperature below 10 °C. The mixture is stirred at 0 °C for 30 minutes after the addition is complete.

  • Addition of Benzyl Bromide: Benzyl bromide (18.81 g, 0.11 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (S)-Methyl 2-(benzyloxy)propanoate as a colorless oil.

Expected Yield: 85-95%

II. Application in Diastereoselective Alkylation: Synthesis of Chiral Building Blocks

A primary application of (S)-Methyl 2-(benzyloxy)propanoate is its use as a precursor to a chiral enolate, which can then undergo diastereoselective alkylation. The stereocenter at the C2 position, influenced by the sterically demanding benzyloxy group, directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

Protocol 2: Diastereoselective Alkylation of the Enolate Derived from (S)-Methyl 2-(benzyloxy)propanoate

This protocol details the generation of the lithium enolate of (S)-Methyl 2-(benzyloxy)propanoate and its subsequent diastereoselective alkylation with methyl iodide.

Reaction Scheme:

G reactant (S)-Methyl 2-(benzyloxy)propanoate reagents1 LDA, THF, -78 °C reactant->reagents1 intermediate Lithium Enolate reagents1->intermediate reagents2 Methyl Iodide intermediate->reagents2 product (2S,3S)-Methyl 2-benzyloxy-3-methylbutanoate reagents2->product

Diastereoselective alkylation of the enolate.

Scientific Rationale:

The diastereoselectivity of this reaction is governed by the formation of a specific enolate geometry (likely the Z-enolate) which then exists in a chelated transition state. The lithium cation coordinates to both the enolate oxygen and the benzyloxy oxygen, creating a rigid cyclic structure. The bulky benzyl group effectively shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
(S)-Methyl 2-(benzyloxy)propanoate194.231.94 g10.0>98%Synthesized
Diisopropylamine101.191.5 mL10.5>99%Major Supplier Inc.
n-Butyllithium (2.5 M in hexanes)-4.2 mL10.52.5 MMajor Supplier Inc.
Methyl Iodide141.940.68 mL11.0>99%Major Supplier Inc.
Anhydrous Tetrahydrofuran (THF)-50 mL--Major Supplier Inc.
Saturated Ammonium Chloride Solution-20 mL---
Diethyl Ether-100 mL---
Anhydrous Magnesium Sulfate-----

Step-by-Step Protocol:

  • Preparation of LDA: In a flame-dried, nitrogen-purged 100 mL round-bottom flask, anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.5 mmol) are cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (4.2 mL, 10.5 mmol, 2.5 M in hexanes) is added dropwise, and the solution is stirred at -78 °C for 30 minutes.

  • Enolate Formation: (S)-Methyl 2-(benzyloxy)propanoate (1.94 g, 10.0 mmol) dissolved in anhydrous THF (10 mL) is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Methyl iodide (0.68 mL, 11.0 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash column chromatography (hexane/ethyl acetate, 95:5) to yield the desired diastereomer.

Expected Outcome:

This procedure is expected to yield the alkylated product with good to excellent diastereoselectivity, typically greater than 90:10. The major diastereomer formed is the one predicted by the model of electrophilic attack on the less hindered face of the chelated enolate.

III. Conversion to Chiral Alcohols and Aldehydes

The ester functionality of (S)-Methyl 2-(benzyloxy)propanoate can be readily reduced to the corresponding alcohol or aldehyde, providing access to other important chiral building blocks. These transformations are crucial for extending the carbon chain and introducing new functionalities.

Protocol 3: Reduction to (S)-2-(Benzyloxy)propan-1-ol

Reaction Scheme:

G reactant (S)-Methyl 2-(benzyloxy)propanoate reagents LiAlH4, THF reactant->reagents product (S)-2-(Benzyloxy)propan-1-ol reagents->product

Reduction of the ester to the primary alcohol.

Step-by-Step Protocol:

  • Reaction Setup: A flame-dried 250 mL round-bottom flask under a nitrogen atmosphere is charged with a stirred suspension of lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous THF (50 mL) and cooled to 0 °C.

  • Addition of Ester: A solution of (S)-Methyl 2-(benzyloxy)propanoate (1.94 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the LiAlH₄ suspension.

  • Reaction and Quenching: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour. The reaction is carefully quenched by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).

  • Work-up and Purification: The resulting white precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by flash chromatography if necessary.

IV. Conclusion: A Versatile Tool for Asymmetric Synthesis

(S)-Methyl 2-(benzyloxy)propanoate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ready availability, the robustness of the benzyl protecting group, and the high degree of stereocontrol it exerts in reactions at the adjacent carbon atom make it an invaluable tool for researchers in academia and industry. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective utilization of this versatile reagent in the pursuit of complex, enantiomerically pure molecules with significant biological and pharmaceutical applications.

V. References

  • Parsons, J. G., et al. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. Molecules, 9(6), 449-458. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). A Mild, General Method for the Benzylation of Alcohols with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

  • Chemistry LibreTexts. (2021, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate. Retrieved February 4, 2026, from [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Hydrolysis of Methyl 2-(benzyloxy)propanoate

Introduction: The Significance of Controlled Hydrolysis Methyl 2-(benzyloxy)propanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Controlled Hydrolysis

Methyl 2-(benzyloxy)propanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the development of cardiovascular medications.[1] Its structure incorporates two key functional groups: a methyl ester and a benzyl ether. The selective cleavage of one or both of these groups is a critical step in many synthetic pathways. This guide provides a comprehensive overview of the reaction conditions for the hydrolysis of methyl 2-(benzyloxy)propanoate, offering detailed protocols and the underlying chemical principles to empower researchers in drug development and chemical synthesis. We will explore acidic, basic, and hydrogenolytic methods, elucidating the rationale behind the selection of each approach.

Strategic Considerations: Choosing the Right Hydrolysis Pathway

The hydrolysis of methyl 2-(benzyloxy)propanoate can yield two primary products: 2-(benzyloxy)propanoic acid (cleavage of the methyl ester) or 2-hydroxypropanoic acid (lactic acid, with cleavage of both the ester and the benzyl ether). The desired outcome dictates the choice of reaction conditions.

  • Selective Ester Hydrolysis: To isolate 2-(benzyloxy)propanoic acid, the reaction must be performed under conditions that favor ester cleavage while leaving the benzyl ether intact. Basic hydrolysis is generally the preferred method for this transformation.

  • Complete Deprotection: To obtain 2-hydroxypropanoic acid, both the ester and the benzyl ether must be cleaved. This can be achieved through a one-pot or sequential approach, often involving hydrogenolysis to remove the benzyl group.

The following diagram illustrates the potential hydrolysis pathways for methyl 2-(benzyloxy)propanoate.

Hydrolysis_Pathways Start Methyl 2-(benzyloxy)propanoate Intermediate 2-(Benzyloxy)propanoic Acid Start->Intermediate Base-Catalyzed Hydrolysis End 2-Hydroxypropanoic Acid (Lactic Acid) Start->End Hydrogenolysis (Ester hydrolysis may also occur) Intermediate->End Hydrogenolysis

Caption: Hydrolysis pathways for Methyl 2-(benzyloxy)propanoate.

Method 1: Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a highly effective method for the selective cleavage of the methyl ester in methyl 2-(benzyloxy)propanoate.[2][3] This method is generally preferred over acid-catalyzed hydrolysis for this specific purpose because it is an irreversible process that goes to completion, whereas acid-catalyzed hydrolysis is a reversible equilibrium reaction.[4][5]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion.[2] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.[2]

The following diagram illustrates the mechanism of base-catalyzed ester hydrolysis.

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation (Irreversible) Ester Methyl 2-(benzyloxy)propanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid 2-(Benzyloxy)propanoic Acid Methoxide CH₃O⁻ Carboxylic_Acid_2 2-(Benzyloxy)propanoic Acid Methoxide_2 CH₃O⁻ Tetrahedral_Intermediate_2->Carboxylic_Acid -> Carboxylate Carboxylate Salt Methanol Methanol Carboxylic_Acid_2->Carboxylate + CH₃O⁻

Caption: Mechanism of base-catalyzed ester hydrolysis.

Comparative Reaction Conditions
BaseSolvent SystemTemperature (°C)Typical Reaction TimeYieldNotes
NaOHMethanol/WaterReflux (65-80)2-4 hours>90%A common and cost-effective choice.[7]
KOHEthanol/WaterReflux (80-100)1-3 hours>90%Similar to NaOH, can sometimes offer better solubility.[8]
LiOHTHF/WaterRoom Temp to 504-12 hours>95%Milder conditions, often used for sensitive substrates.[2]
Detailed Protocol: Saponification using NaOH

Materials:

  • Methyl 2-(benzyloxy)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(benzyloxy)propanoate (1 equivalent) in a mixture of methanol and water (typically a 2:1 to 4:1 v/v ratio).

  • Addition of Base: Add sodium hydroxide (1.1 to 1.5 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Acidification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Workup: Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 2-3). A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(benzyloxy)propanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Method 2: Hydrogenolytic Cleavage of the Benzyl Ether

To obtain 2-hydroxypropanoic acid, the benzyl ether protecting group must be removed. Catalytic hydrogenolysis is a mild and efficient method for this transformation.[9] This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.

Mechanism of Action

The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[10] The benzyl ether adsorbs to the catalyst surface, and hydrogen gas is also adsorbed and dissociates into hydrogen atoms. The hydrogen atoms then react with the benzyl ether, leading to the cleavage of the C-O bond and the formation of the deprotected alcohol and toluene.

Reaction Conditions and Considerations
CatalystHydrogen SourceSolventTemperature (°C)Pressure (psi)Notes
10% Pd/CH₂ gasMethanol, Ethanol, or Ethyl AcetateRoom Temp50-60The most common and effective method.[10]
10% Pd/CAmmonium formateMethanolRefluxAtmosphericTransfer hydrogenolysis, avoids the need for a hydrogen gas cylinder.
5% Pd/CH₂ gasTHF/tBuOH/aq. bufferRoom Temp50-60Optimized conditions to prevent saturation of other aromatic rings if present.[9]

Safety Note: Palladium on carbon is a pyrophoric catalyst, especially when dry and exposed to air.[11][12] It should always be handled in an inert atmosphere (e.g., nitrogen or argon), and care should be taken during filtration as the filter cake can ignite.[12]

Detailed Protocol: Hydrogenolysis using Pd/C and H₂ Gas

Materials:

  • Methyl 2-(benzyloxy)propanoate or 2-(benzyloxy)propanoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source

  • Parr hydrogenator or a balloon setup for hydrogenation

  • Celite® or other filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere: Place the starting material (1 equivalent) and a magnetic stir bar in a round-bottom flask. Purge the flask with an inert gas (nitrogen or argon).

  • Solvent Addition: Add methanol as the solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-hydroxypropanoic acid.

  • Purification: Purify the product as needed.

Method 3: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis can cleave both the ester and the benzyl ether, although it is generally less selective and can lead to side reactions.[4][13] The reaction is an equilibrium process, and a large excess of water is required to drive it towards the products.[14][15] Strong acids like sulfuric acid or hydrochloric acid are typically used as catalysts.[15]

Mechanism of Action

The mechanism for acid-catalyzed ester hydrolysis is the reverse of Fischer esterification.[16][17] The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed.[16] The benzyl ether can also be cleaved under strong acidic conditions, proceeding through a carbocation intermediate.[18][19][20][21]

Conclusion

The hydrolysis of methyl 2-(benzyloxy)propanoate can be effectively controlled to yield either the selectively de-esterified product, 2-(benzyloxy)propanoic acid, or the fully deprotected 2-hydroxypropanoic acid. Base-catalyzed hydrolysis is the method of choice for selective ester cleavage due to its irreversible nature and high yields. For the removal of the benzyl ether, catalytic hydrogenolysis with palladium on carbon is a mild and efficient method. A thorough understanding of the underlying mechanisms and careful consideration of the reaction conditions are paramount to achieving the desired synthetic outcome.

References

  • National Center for Biotechnology Information. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
  • YouTube. (2019). mechanism of ester hydrolysis.
  • BYJU'S. Ester Hydrolysis with H2SO4.
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
  • Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemguide. (n.d.). hydrolysing esters.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis.
  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
  • Green Chemistry (RSC Publishing). (1999). Hydrolysis and saponification of methyl benzoates.
  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
  • MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • BASF. (2025). Safety Data Sheet.
  • ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • National Research Council. (n.d.). LCSS: PALLADIUM ON CARBON.
  • Reaxys. (n.d.). Palladium on Carbon.

Sources

Method

Catalytic hydrogenation of Methyl 2-(benzyloxy)propanoate to methyl lactate

Application Note: Precision O-Debenzylation of Methyl 2-(benzyloxy)propanoate via Catalytic Hydrogenation Abstract & Scope This application note details the protocol for the chemoselective deprotection of Methyl 2-(benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Debenzylation of Methyl 2-(benzyloxy)propanoate via Catalytic Hydrogenation

Abstract & Scope

This application note details the protocol for the chemoselective deprotection of Methyl 2-(benzyloxy)propanoate to synthesize Methyl Lactate (Methyl 2-hydroxypropanoate). While benzyl (Bn) ethers are robust protecting groups stable to basic and oxidative conditions, their removal requires specific reductive environments.[1] This guide focuses on heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C), ensuring high yield (>95%) and retention of enantiomeric purity (if starting with chiral material) while preserving the labile methyl ester moiety.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight & Rationale

The transformation relies on heterogeneous hydrogenolysis . Unlike homogeneous catalysis, the reaction occurs at the solid-liquid-gas interface. The choice of Pd/C over other metals (e.g., Pt, Rh) is driven by Palladium's high affinity for hydrogen and its specific ability to facilitate C-O bond cleavage at benzylic positions without reducing the ester carbonyl.

The Mechanism:

  • Adsorption: The benzyl ether adsorbs onto the Pd surface via the

    
    -system of the aromatic ring.
    
  • Insertion: Molecular hydrogen (

    
    ) dissociates on the Pd surface into active atomic hydrogen species.
    
  • Cleavage: The benzylic C-O bond is cleaved (hydrogenolysis), releasing toluene and the alkoxide (which protonates to the alcohol).

  • Desorption: The deprotected methyl lactate and toluene byproduct desorb, regenerating the active site.

Figure 1: Mechanistic Pathway of Pd-Catalyzed O-Debenzylation

G Substrate Substrate: Methyl 2-(benzyloxy)propanoate Adsorption Adsorption: Substrate binds to Pd Surface Substrate->Adsorption Diffusion Hydrogenation Hydrogenolysis: C-O Bond Cleavage (Formation of Toluene) Adsorption->Hydrogenation + H2 (surface) Desorption Desorption: Release of Methyl Lactate Hydrogenation->Desorption - Toluene

Caption: Step-wise heterogeneous catalytic cycle on the Palladium surface.

Experimental Protocol

Safety Critical Control Points (CCP)
  • Pyrophoric Hazard: Dry Pd/C is pyrophoric. It can ignite methanol vapors instantly upon contact with air. ALWAYS keep the catalyst wet or under an inert atmosphere (Ar/N2).

  • Pressure Hazard: Even low-pressure balloons carry energy. Inspect glassware for star cracks before pressurizing.[2]

  • Toxicity: Toluene is generated as a byproduct; ensure adequate ventilation.

Materials
  • Substrate: Methyl 2-(benzyloxy)propanoate (1.0 equiv).

  • Catalyst: 10% Pd/C (wet support preferred, 50% water w/w). Loading: 10 wt% relative to substrate mass.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[3][4] Note: MeOH is faster but poses higher fire risk; EtOAc is safer but slower.

  • Reagent: Hydrogen gas (

    
    ) via balloon (1 atm) or Parr shaker (30-50 psi).
    
Step-by-Step Methodology

Step 1: Inerting and Weighing [5][6]

  • Flush a 2-neck Round Bottom Flask (RBF) with Nitrogen (

    
    ).
    
  • Weigh the Pd/C catalyst.[4][6] Best Practice: Weigh quickly on weighing paper and transfer immediately, or weigh directly into the tared flask under a gentle

    
     stream.
    
  • IMMEDIATELY add a small volume of solvent (e.g., 2-3 mL of EtOAc) to wet the catalyst and suppress pyrophoricity.

Step 2: Substrate Addition

  • Dissolve Methyl 2-(benzyloxy)propanoate in the reaction solvent (0.1 M - 0.2 M concentration).

  • Add the substrate solution to the catalyst slurry via syringe or addition funnel under

    
     flow.
    

Step 3: Hydrogen Introduction

  • Seal the flask with a rubber septum.[5]

  • Insert a needle connected to a vacuum line; evacuate the headspace carefully (do not boil solvent) and backfill with

    
     (Repeat 3x).
    
  • Switch to Hydrogen: Attach a balloon filled with

    
    .[5] Evacuate briefly and fill with 
    
    
    
    (Repeat 3x) to saturate the headspace.
  • Stir vigorously. Note: Mass transfer is the rate-limiting step; high agitation is required.

Step 4: Monitoring (Self-Validating System)

  • TLC: Elute in 20% EtOAc/Hexanes.

    • Starting Material: UV Active (Benzyl group).

    • Product: UV Inactive (Methyl Lactate is not UV active; stain with KMnO4 or Anisaldehyde).

    • Endpoint: Disappearance of the UV-active spot.

Step 5: Workup

  • Flush system with

    
     to remove residual 
    
    
    
    .
  • Filter the mixture through a pad of Celite® to remove Pd/C.

    • Critical: Do not let the filter cake dry out completely during suction.[2] Wash with solvent, then immediately wet the cake with water before disposal to prevent ignition.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator). Toluene (byproduct) will co-evaporate.

Optimization & Troubleshooting Matrix

VariableRecommendationImpact on Reaction
Solvent Methanol (MeOH)Fastest rates. High solubility of

.
Ethyl Acetate (EtOAc)Safer. Slower rate, but easier to handle safely.
Acetic Acid (AcOH)Additive. 1-2 drops can accelerate sluggish reactions by protonating the ether oxygen.
Pressure 1 atm (Balloon)Sufficient for most scales <5g.
50 psi (Parr)Required for scale-up >10g or hindered substrates.
Catalyst Pd(OH)2 (Pearlman's)Use if standard Pd/C fails; more active for difficult debenzylations.

Characterization Standards

To validate the product identity and purity, compare against these expected spectral features:

  • 1H NMR (CDCl3, 400 MHz):

    • Disappearance: Multiplet at

      
       7.30-7.40 ppm (Aromatic 5H) and singlet/doublet at 
      
      
      
      4.5-4.7 ppm (Benzylic
      
      
      ).
    • Appearance: Broad singlet at

      
       2.8-3.5 ppm (
      
      
      
      , exchangeable with
      
      
      ).
    • Retention: Methyl singlet at

      
       3.7 ppm (
      
      
      
      ) and methine quartet at
      
      
      4.2 ppm.
  • Chiral HPLC (if applicable):

    • If starting with Methyl (S)-2-(benzyloxy)propanoate, check enantiomeric excess (ee). Hydrogenolysis typically proceeds with retention of configuration .

Process Workflow Diagram

Figure 2: End-to-End Experimental Workflow

Workflow Start Start: Raw Materials (Substrate + Pd/C) Safety Safety Check: Inert Atmosphere (N2) Wet Catalyst Start->Safety Reaction Hydrogenation: H2 Balloon/Parr Solvent: MeOH Safety->Reaction Monitor Monitor (TLC/HPLC): Check for UV Disappearance Reaction->Monitor Monitor->Reaction Incomplete Workup Filtration (Celite): Remove Pd/C Monitor->Workup Complete Analysis Final Analysis: NMR & Optical Rotation Workup->Analysis

Caption: Operational workflow for the synthesis of methyl lactate.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers. John Wiley & Sons.[7]

  • Catalytic Hydrogenolysis for N-Benzyl Deprotection . BenchChem Application Notes. (2025).[7][8][9] General protocols for Pd/C handling and hydrogenolysis mechanisms.[2][4][9]

  • Standard Operating Procedure: Hydrogenation with Pd/C . The Sarpong Group, UC Berkeley. Detailed safety protocols for handling pyrophoric catalysts.

  • Chemo- and Regioselective Deprotection of Benzyl Ethers . Journal of Organic Chemistry. Validates the selectivity of Pd/C for benzyl ethers over methyl esters.

Sources

Application

Application Note: Grignard Protocols for Methyl 2-(benzyloxy)propanoate

Abstract & Strategic Overview Methyl 2-(benzyloxy)propanoate (MBP) is a high-value chiral building block derived from the lactate pool. Its utility in drug development (e.g., polyketide mimetics, -blockers) relies heavil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 2-(benzyloxy)propanoate (MBP) is a high-value chiral building block derived from the lactate pool. Its utility in drug development (e.g., polyketide mimetics,


-blockers) relies heavily on the integrity of the 

-chiral center.

This Application Note addresses the two critical challenges when subjecting MBP to Grignard reagents:

  • The "Double Addition" Obligation: Esters naturally react with two equivalents of Grignard reagent to form tertiary alcohols.[1][2] Stopping at the ketone requires specific deviations from standard protocol.

  • Racemization Risk: The

    
    -proton adjacent to the ester is acidic. Grignard reagents (
    
    
    
    ) act as strong bases, threatening to deprotonate the substrate, form an enolate, and destroy the stereochemical information encoded in the starting material.

This guide provides a Chelation-Controlled Protocol to synthesize tertiary alcohols while preserving optical purity, and a Weinreb Amide Workaround for researchers targeting ketones.

Mechanistic Insight: Chelation vs. Enolization[1]

To ensure success, the operator must manipulate the competition between nucleophilic addition (desired) and


-deprotonation (undesired).
The Chelation Effect (Cram's Chelate Model)

Unlike simple esters, MBP possesses an


-benzyloxy group. In non-polar solvents (Et₂O), the ether oxygen and the carbonyl oxygen coordinate to the magnesium atom of the Grignard reagent.
  • Benefit: This forms a rigid 5-membered chelate ring. This "locked" conformation restricts bond rotation and can enhance the rate of nucleophilic attack over deprotonation if the temperature is controlled.

  • Risk: If the reaction temperature rises >0°C, the basicity of the Grignard reagent dominates, leading to enolization and subsequent racemization.

Visualization: Chelation Pathway

The following diagram illustrates the competing pathways. The Blue path represents the desired chelation-controlled addition. The Red path represents the failure mode (racemization).

Grignard_Mechanism Substrate Methyl 2-(benzyloxy)propanoate (Chiral Ester) Mg_Coord Mg-Chelate Intermediate (5-Membered Ring) Substrate->Mg_Coord Mg(II) Coordination Enolate Enolate Formation (Planar Intermediate) Substrate->Enolate Deprotonation (>0°C) Nu_Attack Nucleophilic Attack (C-C Bond Formation) Mg_Coord->Nu_Attack R-MgX Addition (-78°C) Mg_Coord->Enolate Thermal Elimination Product Chiral Tertiary Alcohol (Optical Purity Retained) Nu_Attack->Product 2nd Eq. R-MgX + Workup Racemate Racemic Mixture (Stereocenter Lost) Enolate->Racemate Reprotonation

Figure 1: Mechanistic divergence between chelation-controlled addition (Green/Blue) and thermal racemization (Red).

Protocol A: Synthesis of Chiral Tertiary Alcohols

Objective: Conversion of MBP to a tertiary alcohol (e.g., 2-(benzyloxy)-3-methylbutan-2-ol) using Methylmagnesium Bromide. Scope: Standard "Double Addition" where the ester is consumed by 2+ equivalents of Grignard.

Reagents & Equipment[4][5]
  • Substrate: Methyl 2-(benzyloxy)propanoate (1.0 equiv).

  • Reagent: MeMgBr (3.0 equiv, 3.0 M in Et₂O). Note: Et₂O is preferred over THF for chelation control.

  • Solvent: Anhydrous Diethyl Ether (Et₂O).[3][4]

  • Quench: Saturated aq. NH₄Cl.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Substrate Solvation: Charge the RBF with MBP (10 mmol) and anhydrous Et₂O (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical: Cooling is mandatory to suppress the basicity of the Grignard reagent relative to its nucleophilicity.

  • Grignard Addition: Transfer MeMgBr (30 mmol) to the addition funnel via cannula. Add dropwise to the RBF over 30 minutes.

    • Observation: A white precipitate (Mg-alkoxide salts) may form. Ensure efficient stirring.

  • Reaction Maintenance: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

    • Stop Point: Do not reflux. Refluxing increases the risk of

      
      -elimination of the benzyloxy group or racemization.
      
  • Quenching: Cool back to 0°C. Slowly add saturated NH₄Cl (20 mL). Vigorous bubbling will occur.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Data Summary: Solvent Effects
ParameterDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Recommendation
Chelation Strength Weak solvent coordination allows Substrate-Mg chelation (Good).[5]Strong solvent coordination competes with substrate (Bad).[5]Use Et₂O
Solubility Moderate.[5] Salts may precipitate.Excellent. Keeps intermediates in solution.Use THF only if R-group is very bulky.[5]
Racemization Risk Lower (due to tighter chelation).[5]Higher (loose transition state).[5]Use Et₂O

Protocol B: The Weinreb Route (Targeting Ketones)

Objective: Synthesis of the ketone (e.g., 3-(benzyloxy)butan-2-one) rather than the tertiary alcohol. Rationale: Direct addition of 1 equiv of Grignard to an ester rarely yields the ketone cleanly; it results in a mixture of ester, ketone, and alcohol. The Weinreb amide prevents the second addition.

Experimental Workflow

This route requires a two-step sequence but guarantees high fidelity and yield.

Weinreb_Workflow Step1 Step 1: Amidation MBP + N,O-Dimethylhydroxylamine (AlMe3 or iPrMgCl mediated) Intermediate Weinreb Amide Intermediate (Stable Chelate) Step1->Intermediate Step2 Step 2: Grignard Addition Add R-MgX (1.2 equiv) at 0°C Intermediate->Step2 Stable_Int Stable Tetrahedral Intermediate (Does not collapse to ketone yet) Step2->Stable_Int Mg Chelation prevents 2nd addition Quench Acidic Quench (HCl/H2O) Collapse to Ketone Stable_Int->Quench

Figure 2: Weinreb Amide workflow to isolate the ketone.

Protocol Steps
  • Amidation: Convert MBP to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride (TurboGrignard) in THF at -20°C. Isolate the amide.

  • Grignard Addition: Dissolve the Weinreb amide in THF. Cool to 0°C .

  • Stoichiometry: Add 1.1 to 1.2 equivalents of the desired Grignard reagent (

    
    ).
    
    • Mechanism:[5][2][3][6][7][8][9] The Grignard adds once. The Mg coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable tetrahedral intermediate that cannot collapse to the ketone during the reaction. This prevents the second addition.

  • Hydrolysis: Pour the mixture into 1M HCl. The intermediate collapses, releasing the pure ketone.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Wet solvent quenching the Grignard.[5]Perform KF titration on solvents.[5] Flame dry glassware immediately before use.
Racemization (Low ee) Reaction temperature too high.[5]Maintain T < -60°C during addition. Ensure slow addition rate.
No Reaction Grignard reagent degraded.Titrate Grignard reagent using salicylaldehyde phenylhydrazone or use fresh bottle.[5]
Mixture of Ketone/Alcohol (Protocol A) Insufficient Grignard excess.[5]Use >2.5 equiv of Grignard to force reaction to completion (Tertiary Alcohol).[5]

References

  • Cram, D. J., & Elhafez, F. A. (1952). Studies in Stereochemistry.[3] X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). Link

  • PubChem. (2025).[10][11] Methyl 2-(benzyloxy)propanoate Compound Summary. National Library of Medicine.[11][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing sodium hydride vs sodium tert-amylate conditions for synthesis

Current Status: Operational Support Tier: Level 3 (Senior Process Development) Topic: Reagent Selection & Troubleshooting: Sodium Hydride vs. Sodium tert-Amylate Ticket ID: OPT-BASE-2024-X Introduction: The Process Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Development) Topic: Reagent Selection & Troubleshooting: Sodium Hydride vs. Sodium tert-Amylate Ticket ID: OPT-BASE-2024-X

Introduction: The Process Chemist’s Dilemma

Welcome to the Technical Support Center. You are likely here because your deprotonation step is inconsistent, dangerous to scale, or suffering from poor kinetics.

Historically, Sodium Hydride (NaH) has been the academic standard for strong deprotonation (


 ~35). However, in modern drug development and process chemistry, Sodium tert-Amylate (NaOtAm)  (also known as sodium tert-pentoxide) is increasingly preferred.

This guide addresses why this shift is happening, when to stick with NaH, and how to troubleshoot the transition.

Module 1: Critical Decision Matrix

Before optimizing conditions, validate your reagent choice. The decision often hinges on solubility and nucleophilicity , not just basicity.

Comparative Data Analysis
FeatureSodium Hydride (NaH)Sodium tert-Amylate (NaOtAm)Impact on Synthesis
Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

of Conj.[1][2] Acid)
~35 (

)
~19 (tert-Amyl Alcohol)NaH is orders of magnitude stronger; required for very weak acids (e.g., DMSO anions).
Physical State Solid Dispersion (60% in oil)Solution (in Toluene/THF)Critical: NaH is heterogeneous (surface-area limited). NaOtAm is homogeneous.
Solubility Insoluble (all common solvents)Soluble (Toluene, THF, Hexane)NaOtAm allows consistent reaction kinetics; NaH suffers from "encrustation."
Byproducts

Gas (Flammable/Explosive)
tert-Amyl AlcoholNaH requires off-gas management. NaOtAm requires solvent removal.
Nucleophilicity Non-nucleophilic (Hydride)Low (Steric bulk)NaOtAm is bulky enough to avoid

side reactions in most cases.
Decision Logic Workflow

BaseSelection Start Start: Select Base Q1 Is the substrate pKa > 25? Start->Q1 Q2 Is the reaction transition-metal catalyzed (e.g., Buchwald-Hartwig)? Q1->Q2 No Res_NaH Use Sodium Hydride (NaH) (Requires H2 mgmt) Q1->Res_NaH Yes (Very weak acid) Q3 Is homogeneity required for kinetic control? Q2->Q3 No Res_NaOtAm Use Sodium tert-Amylate (NaOtAm) (Toluene Solution) Q2->Res_NaOtAm Yes (Avoids Pd reduction) Q3->Res_NaH No (Slurry acceptable) Q3->Res_NaOtAm Yes

Figure 1: Decision matrix for selecting between hydride and alkoxide bases based on acidity and process requirements.

Module 2: Troubleshooting Specific Failure Modes

Issue 1: "My reaction works on 100mg but fails/stalls on 10g."

Diagnosis: Surface Passivation (The "Peeling" Effect). When using NaH, the reaction occurs at the solid-liquid interface. As the deprotonated species forms, it can precipitate and coat the remaining NaH particle, stopping the reaction. This is a classic heterogeneity failure.

Protocol Fix:

  • Switch to NaOtAm: If the

    
     allows, switching to a toluene solution of NaOtAm eliminates this surface area issue entirely.
    
  • If NaH is mandatory:

    • Do NOT wash the oil: Removing mineral oil exposes high-surface-area NaH to static discharge. This is a major fire hazard on scale.

    • Use an Additive: Add 10-20 mol% of a phase transfer catalyst (e.g., 15-Crown-5) or a solubilizing agent to help "peel" the product off the NaH surface.

    • Iodine Activation: Add a crystal of iodine (

      
      ) to the NaH slurry before adding the substrate. This etches the oxide/hydroxide coating on the NaH surface, exposing fresh hydride.
      
Issue 2: "I see extensive hydrodehalogenation in my Buchwald-Hartwig coupling."

Diagnosis: Hydride Reduction of Palladium. NaH is a reducing agent. In Pd-catalyzed cycles, NaH can reduce Pd(II) intermediates or the aryl halide directly, leading to the removal of the halogen (Ar-X


 Ar-H) rather than the desired C-N coupling.

Protocol Fix:

  • Immediate Action: Switch to NaOtAm (or NaOtBu) .

  • Mechanism: Tert-amylate bases are non-reducing. They facilitate the deprotonation of the amine-bound palladium complex without attacking the metal center.

  • Solvent Synergy: NaOtAm in toluene is the "Gold Standard" for these couplings because it stabilizes the active catalytic species better than heterogeneous mixtures.

Issue 3: "Thermal Runaway during scale-up."

Diagnosis: Incompatible Solvent Choice.[3][4] CRITICAL SAFETY WARNING: NaH is thermally unstable in polar aprotic solvents like DMF, DMAc, or DMSO.

  • The Hazard:[5] NaH + DMF decomposes exothermically starting as low as 40-50°C. This is a self-accelerating decomposition that generates massive gas pressure.

Protocol Fix:

  • Never heat NaH in DMF/DMAc/DMSO above 40°C on scale.

  • Alternative: If a polar solvent is needed, generate the anion in THF using NaH (or NaOtAm), then add the polar solvent (DMF) slowly, or switch to NMP (which has a higher stability threshold, though still risky).

  • Best Practice: Use NaOtAm in Toluene. Toluene is thermally stable with these bases and allows for higher reflux temperatures (110°C) without decomposition risks.

Module 3: Experimental Protocols

Protocol A: Safe Handling of NaOtAm Solutions (Recommended)

Replacing a heterogeneous NaH slurry with a homogeneous NaOtAm dose.

  • Preparation: Purchase NaOtAm as a 25-40% wt solution in Toluene or THF (commercially available).

  • Inerting: Purge the reactor with Nitrogen/Argon. NaOtAm is extremely moisture sensitive (forms NaOH + tert-amyl alcohol instantly).

  • Dosing:

    • Charge the substrate and catalyst into the reactor in Toluene.[6]

    • Add the NaOtAm solution via syringe pump or dropping funnel over 15-30 minutes.

    • Observation: The solution should remain clear or turn slightly yellow/orange (characteristic of the anion). No foaming (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) will occur.
      
  • Monitoring: Monitor by HPLC. If the reaction stalls, you can add a precise "top-up" of the liquid base—something impossible to do accurately with solid NaH.

Protocol B: The "Iodine Trick" for NaH Activation

Only use if NaOtAm is too weak (


 < 20).
  • Slurry: Suspend NaH (60% in oil) in dry THF.

  • Activation: Add a single crystal of Iodine (

    
    ) or 1-2 drops of 1,2-dibromoethane.
    
  • Visual Cue: The orange color of the iodine will disappear rapidly (1-2 minutes) as it reacts with the surface oxides.

  • Addition: Immediately add your substrate. The induction period (time to start gas evolution) will be significantly reduced.

Module 4: Mechanistic Visualization

Understanding the kinetic difference between Heterogeneous (NaH) and Homogeneous (NaOtAm) pathways is vital for troubleshooting.

ReactionKinetics cluster_0 NaH (Heterogeneous) cluster_1 NaOtAm (Homogeneous) NaH_Solid NaH Particle (Solid Core) Surface Surface Reaction (Diffusion Limited) NaH_Solid->Surface Slow Dissolution Product_H Product (Must Desorb) Surface->Product_H Reaction NaOtAm_Sol NaOtAm (Dissolved in Toluene) Collision Molecular Collision (Fast Kinetics) NaOtAm_Sol->Collision Direct Interaction Product_A Product (Soluble) Collision->Product_A Reaction

Figure 2: Kinetic comparison. NaH relies on surface diffusion (prone to stalling), while NaOtAm allows direct molecular collisions.

FAQ: Frequently Asked Questions

Q: Can I replace NaH with NaOtAm 1:1? A: Stoichiometrically, yes. However, check your solvent. If your protocol uses DMF, you must switch to Toluene or THF when using NaOtAm to gain the solubility benefit. If you use NaOtAm in DMF, you lose the safety benefit of the non-polar solvent.

Q: Why is NaOtAm preferred over Potassium tert-Butoxide (KOtBu)? A: Solubility. NaOtAm has significantly higher solubility in hydrocarbons (Toluene/Hexane) than KOtBu or NaOtBu. This allows for higher concentration processes (better volumetric efficiency) in manufacturing.

Q: How do I quench a NaOtAm reaction? A: Unlike NaH, there is no "pockets of unreacted solid" risk. Quench with a stoichiometric amount of water or aqueous ammonium chloride. The byproduct is tert-amyl alcohol, which is easily removed during aqueous workup or distillation.

References

  • Safety of NaH on Scale

    • Strazzolini, P., et al. "Hazards of Sodium Hydride in DMSO and DMF." Organic Process Research & Development, 2003.
    • Source:

  • Buchwald-Hartwig Base Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Highlighting the use of soluble alkoxides).
    • Source:

  • Sodium tert-Amylate Properties

    • Evonik Industries.
    • Source:

  • Process Safety (NaH vs Alkoxides)

    • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry.
    • Source:

Sources

Optimization

Handling moisture sensitivity in Methyl 2-(benzyloxy)propanoate reactions

Topic: Handling Moisture Sensitivity & Reaction Integrity Ticket ID: #MBP-H2O-PROTOCOLS Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Hidden Variables of Ester Chemistry Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Reaction Integrity

Ticket ID: #MBP-H2O-PROTOCOLS Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Hidden Variables of Ester Chemistry

Welcome to the technical support hub for Methyl 2-(benzyloxy)propanoate . As a chiral building block derived from lactate, this molecule is the linchpin in many asymmetric syntheses.

While the molecule itself is not pyrophoric or violently reactive with water (like t-BuLi), "moisture sensitivity" in this context refers to the integrity of the downstream reactions and the stereochemical stability of the alpha-carbon.

Water is not just a contaminant here; it is an active reagent that causes two specific failure modes:

  • Reagent Quenching: In nucleophilic additions (Grignard/Lithium), water destroys the nucleophile before it attacks the ester.

  • Racemization & Hydrolysis: In base-mediated reactions (enolates), trace moisture generates hydroxide, which can hydrolyze the ester or deprotonate the alpha-position, destroying optical purity.

This guide provides the protocols required to eliminate these variables.

Module 1: Pre-Reaction Preparation (Drying Protocols)

Before introducing Methyl 2-(benzyloxy)propanoate to a sensitive reaction, you must ensure the starting material itself is dry. Commercial samples often contain 200–500 ppm water, which is fatal for stoichiometric organometallic chemistry.

Protocol A: Azeotropic Drying (Recommended)

Best for: Large scale batches prior to Grignard/Lithium reactions.

  • Dissolve Methyl 2-(benzyloxy)propanoate in anhydrous Toluene (10 mL/g).

  • Concentrate on a rotary evaporator at 40°C under high vacuum (<10 mbar).

  • Repeat 3x. Toluene forms a positive azeotrope with water (boiling point depression), effectively "carrying" moisture out.

  • Final Step: Store under Argon/Nitrogen. Do not leave on the rotavap for extended periods without inert gas backfill.

Protocol B: Molecular Sieves (Storage)

Best for: Long-term storage of stock solutions.

  • Use 3Å Molecular Sieves (Activated).

    • Activation: Heat sieves to 250°C under high vacuum for 12 hours.

  • Add 10% w/v sieves to the neat liquid or solution.

  • Warning: Do NOT use basic sieves (like unwashed 4Å) or basic alumina, as they can induce slow racemization of the alpha-proton over months.

Module 2: Reaction Troubleshooting & Failure Analysis

Scenario 1: The "Stalled" Grignard Reaction

Symptom: You are adding MeMgBr to the ester to form the tertiary alcohol, but you recover starting material or the ketone intermediate, and the yield is <50%.

Root Cause: Moisture in the ester or solvent is protonating the Grignard reagent.

  • Chemistry:

    
    .
    
  • Impact: You lose stoichiometry. If you calculated 2.1 equivalents of Grignard, 0.2 equiv of water reduces effective reagent to 1.9 equiv, preventing the second addition.

Corrective Action:

  • Titrate your Grignard: Never assume the bottle concentration is accurate. Use Salicylaldehyde phenylhydrazone titration.

  • The "Sacrificial" Base Method: If you suspect the ester is "wet" and cannot dry it further, add 0.5 equiv of TMSCl (Trimethylsilyl chloride) to the reaction mixture before adding the Grignard. TMSCl scavenges water and alcohols faster than the Grignard attacks the ester.

Scenario 2: Loss of Enantiomeric Excess (Racemization)

Symptom: The starting material was 99% ee, but the product is 80% ee.

Root Cause: Moisture-Induced Hydroxide Generation.

  • Mechanism:[1][2] In enolate chemistry (using bases like LDA or LiHMDS), trace water reacts with the base to form LiOH. LiOH is a smaller, harder nucleophile than the bulky amide bases; it attacks the ester carbonyl or acts as a base to deprotonate the alpha-proton reversibly, leading to racemization.

Visualization of Failure Mode:

Racemization Water Trace Water (Contaminant) Base Strong Base (LDA/LiHMDS) Water->Base Quenches LiOH LiOH / Hydroxide (Generated in situ) Base->LiOH Generates Ester Chiral Ester (S-Enantiomer) LiOH->Ester 1. Hydrolysis (Side Rxn) 2. Deprotonation Enolate Planar Enolate (Achiral Intermediate) Ester->Enolate Alpha-Deprotonation Racemate Racemic Product (R/S Mixture) Enolate->Racemate Non-selective Protonation

Figure 1: The cascade effect of moisture in base-mediated reactions leading to racemization.

Module 3: Critical Data & Specifications

When validating solvents and reagents for Methyl 2-(benzyloxy)propanoate reactions, adhere to these strict water limits.

Reaction TypeMax Allowable Water (ppm)Preferred Drying AgentCritical Risk
Grignard / Alkyl Lithium < 50 ppmActivated Alumina ColumnsQuenched reagent; low yield.
Enolate Alkylation (LDA) < 30 ppmMolecular Sieves (3Å)Racemization; self-condensation.
DIBAL-H Reduction < 100 ppmAnhydrous Toluene AzeotropeEmulsion formation; difficult workup.
Hydrogenolysis (Pd/C) N/A (Water often used)NoneCatalyst poisoning (if S or N present).

Frequently Asked Questions (FAQ)

Q: Can I dry Methyl 2-(benzyloxy)propanoate using silica gel chromatography? A: No. Silica gel contains significant adsorbed water (even "dry" silica). Furthermore, silica is slightly acidic. Eluting this ester through silica introduces moisture. If purification is needed, distill the compound or use azeotropic drying after the column.

Q: I see a white precipitate immediately upon adding the Grignard. Is this normal? A: If it happens immediately upon the first drop, it is likely Magnesium Hydroxide or Magnesium Alkoxide , indicating your solvent or substrate is wet. The reaction mixture should generally remain clear or turn slightly cloudy/colored only as the intermediate forms.

Q: Why is the benzyl group stable to moisture but the ester is not? A: The benzyl ether linkage is an acetal-like ether, stable to basic hydrolysis and mild acid. The ester is a carbonyl derivative. Water attacks the carbonyl carbon (ester hydrolysis), not the ether oxygen. The benzyl group is only sensitive to hydrogenolysis (H2/Pd) or strong Lewis acids (e.g., BBr3).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying esters and solvents).

  • Gawley, R. E., & Aubé, J. (1996).[3] Principles of Asymmetric Synthesis. Pergamon. (Mechanisms of alpha-chiral ester racemization).

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. (Stability profiles of Benzyl ethers vs. Esters).

  • Sigma-Aldrich. (n.d.). Grignard Reagents - Preparation and Reaction Guide. (Titration and handling of moisture-sensitive reagents).

Sources

Troubleshooting

Scale-up safety risks of using NaH for Methyl 2-(benzyloxy)propanoate production

Topic: Scale-up safety risks of using Sodium Hydride (NaH) for Methyl 2-(benzyloxy)propanoate production. Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up safety risks of using Sodium Hydride (NaH) for Methyl 2-(benzyloxy)propanoate production. Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Format: Troubleshooting Guides & FAQs.

Introduction: The Engineering of Safety

You are scaling the Williamson Ether Synthesis of Methyl 2-(benzyloxy)propanoate from Methyl Lactate. While the chemistry appears simple on paper (


), the engineering reality at scale is non-linear.

At the bench (gram scale), heat dissipation is rapid, and hydrogen evolution is negligible. At the kilogram/pilot scale, these factors become critical process safety parameters. The use of Sodium Hydride (NaH) introduces three distinct hazard vectors: Hydrogen embrittlement/pressurization , Thermal runaway (especially with polar solvents) , and Stereochemical erosion (Racemization) .

This guide moves beyond "standard operating procedures" to address the causality of failure modes.

Module 1: Thermal & Pressure Management (The Vector)

Context: The deprotonation of Methyl Lactate by NaH releases stoichiometric quantities of hydrogen gas. In a 10kg batch, this volume is not a "bubble"—it is a pressure wave.

Troubleshooting Guide: Managing Hydrogen Evolution

Q: My reactor pressure spikes immediately upon NaH addition. How do I control the off-gas rate?

A: Invert your addition protocol and calculate the Gas Evolution Rate (GER). At scale, adding solid NaH to a liquid alcohol is dangerous because the reaction rate is limited only by mixing. If the agitator ramps up, a sudden release of


 can rupture burst disks.
  • The Protocol:

    • Slurry Formation: Suspend NaH (60% dispersion) in dry THF or Toluene. Cool to 0°C.

    • Controlled Dosing: Dose the Methyl Lactate (diluted in solvent) into the NaH slurry.

    • Why this works: The reaction rate is now limited by the feed rate of the alcohol, not the dissolution of the base. You have a "stop" button—stop the feed, stop the gas.

Q: How do I size my vent for a 50 mol scale reaction?

A: Use the Ideal Gas Law as a baseline, but factor in thermal expansion.

  • Stoichiometry: 1 mol NaH generates 1 mol

    
    .
    
  • Calculation: 50 mol

    
     24.5 L/mol (at 25°C) 
    
    
    
    1,225 Liters of gas.
  • Critical Check: If you dose the substrate over 60 minutes, your vent must handle

    
     20 L/min continuous flow without back-pressure buildup.
    
Data Summary: Gas Evolution Metrics
ParameterValue / FormulaImplication
H2 Generation ~24.5 L per mole NaHHigh ventilation requirement.
Heat of Reaction

Significant cooling duty required.
Induction Period Variable (Solvent dependent)DANGER: If dosing occurs with no gas evolution, stop immediately. Accumulation leads to explosion.

Module 2: Solvent Selection (The Thermal Runaway Vector)

Context: Literature often suggests DMF or DMAc for nucleophilic substitutions to accelerate rates. Do not use DMF with NaH on scale.

Troubleshooting Guide: The DMF/NaH Hazard

Q: The reaction is too slow in THF. Can I switch to DMF or DMSO to speed it up?

A: NO. This is a known process safety killer. Sodium Hydride reacts with DMF, DMAc, and DMSO in a base-catalyzed decomposition. This reaction is exothermic and autocatalytic.

  • The Mechanism: NaH attacks the amide carbonyl of DMF, leading to violent decomposition.

  • The Risk: The onset temperature for this runaway can be as low as 26°C-40°C. On a large scale, the heat accumulation from the desired reaction can trigger this secondary decomposition, leading to a "thermal explosion."

Q: What is the recommended solvent system?

A: Use a Toluene/THF mixture with a Phase Transfer Catalyst (if needed).

  • Primary Solvent: THF (Tetrahydrofuran) is stable with NaH.

  • Co-Solvent: Toluene allows for higher reflux temperatures if needed, without the decomposition risk of DMF.

  • Catalysis: If the alkylation (step 2) is slow, add 18-Crown-6 or TBAI (Tetrabutylammonium iodide) rather than changing the bulk solvent.

Module 3: Stereochemical Integrity (The Quality Vector)

Context: Methyl 2-(benzyloxy)propanoate is a chiral building block.[1] Methyl Lactate has an acidic proton at the chiral center (


-proton).
Troubleshooting Guide: Preventing Racemization

Q: My final product has low enantiomeric excess (ee). Where did I lose the chirality?

A: You likely over-deprotonated or overheated during the alkoxide formation. NaH is a strong base (


). The 

of the hydroxyl group is

, but the

-proton of the ester is

.
  • The Failure Mode: If excess NaH is present or the temperature is high (>20°C) during the residence time of the alkoxide, NaH will deprotonate the

    
    -carbon, forming an enolate. Reprotonation destroys the stereocenter.
    
  • The Fix:

    • Stoichiometry: Use a slight deficit of NaH (0.95 - 0.98 eq) relative to Methyl Lactate. It is better to leave 2% alcohol unreacted than to racemize the whole batch.

    • Temperature: Keep the deprotonation step at -5°C to 0°C.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways and safety interlocks required for this specific synthesis.

NaH_Safety_Protocol Start Start: Methyl Lactate Scale-Up Solvent_Check Check Solvent System Start->Solvent_Check DMF_Warning CRITICAL STOP: NaH + DMF = Explosion Risk Solvent_Check->DMF_Warning If DMF/DMAc THF_Path Proceed: THF or Toluene Solvent_Check->THF_Path If THF/Toluene Reactor_Setup Reactor Setup: Inert Gas + Vent Sizing THF_Path->Reactor_Setup Dosing_Strategy Dosing Strategy: Add Lactate to NaH Slurry Reactor_Setup->Dosing_Strategy Monitor_Gas Monitor Off-Gas (H2) Dosing_Strategy->Monitor_Gas Gas_Flowing Gas Flow Matches Dosing? Monitor_Gas->Gas_Flowing Stop_Dosing EMERGENCY STOP: Accumulation Detected Gas_Flowing->Stop_Dosing No Gas (Induction) Temp_Control Temp Control (< 5°C) Prevent Racemization Gas_Flowing->Temp_Control Steady Gas Evolution Alkylation Add Benzyl Bromide (Williamson Ether Synthesis) Temp_Control->Alkylation Quench Quench Excess NaH (IPA/Toluene) Alkylation->Quench

Caption: Logic flow for NaH scale-up, highlighting the critical "No DMF" rule and the off-gas monitoring interlock to prevent reagent accumulation.

Critical Operations: Quenching & Workup

The most dangerous moment in NaH chemistry is often after the reaction is "finished." Unreacted NaH trapped in the solid matrix can survive aqueous washes and ignite later.

Protocol: The "Dead-Man" Quench
  • Dilution: Dilute the reaction mixture with an inert solvent (Toluene or Heptane) to reduce viscosity.

  • Cooling: Cool the reactor to 0°C.

  • The Agent: Do NOT use water or acid directly.[2] Use Isopropyl Alcohol (IPA) mixed with Toluene (1:4 ratio).

    • Why: The steric bulk of IPA slows the proton transfer, making hydrogen evolution manageable.

  • Verification: Monitor the bubbler. Continue stirring for 30 minutes after the last bubble is seen. NaH pellets can be coated in salts (NaBr), delaying the quench.

References

  • Org. Process Res. Dev. (2019).[3] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide: Managing Thermal Runaway and Gas Evolution. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. [Link]

  • UC Santa Barbara. (2012).[4] Standard Operating Procedure: Sodium Hydride Safety and Quenching. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-(benzyloxy)propanoate

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of chiral building blocks is paramount. Methyl 2-(benzyloxy)propanoate, a key intermediate in the synthesis of various bi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of chiral building blocks is paramount. Methyl 2-(benzyloxy)propanoate, a key intermediate in the synthesis of various bioactive molecules, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2-(benzyloxy)propanoate, juxtaposed with structurally related analogues—methyl lactate and methyl propanoate—to offer a comprehensive understanding of the subtle electronic and steric influences on proton chemical environments.

The Foundational Principles of ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3] The spectrum reveals the different chemical environments of protons, the relative number of protons in each environment, and how they are connected through covalent bonds. The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[4] Protons near electronegative atoms or groups are "deshielded" and appear at a higher chemical shift (downfield).[5]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This describes the splitting of a signal into multiple peaks due to the influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of adjacent non-equivalent protons.[6]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.[6]

Analysis of the ¹H NMR Spectrum of Methyl 2-(benzyloxy)propanoate

The structure of methyl 2-(benzyloxy)propanoate contains several distinct proton environments, leading to a characteristic ¹H NMR spectrum. The following is a detailed prediction and analysis of the expected spectrum, typically recorded in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[6]

Predicted ¹H NMR Data for Methyl 2-(benzyloxy)propanoate
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~7.35-7.25Multiplet5H-Phenyl protons (C₆H₅)
b~4.65Doublet1H~12.0Benzylic proton (Ph-CHH'-O)
c~4.45Doublet1H~12.0Benzylic proton (Ph-CHH'-O)
d~4.10Quartet1H~7.0Methine proton (CH-O)
e~3.70Singlet3H-Methoxy protons (OCH₃)
f~1.40Doublet3H~7.0Methyl protons (CH₃-CH)
Rationale Behind the Assignments:
  • Phenyl Protons (a): The five protons on the benzene ring are in a region of high electron density and are deshielded, typically appearing as a complex multiplet in the aromatic region between 7.25 and 7.35 ppm.

  • Benzylic Protons (b, c): The two benzylic protons are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments. They are expected to appear as two separate doublets (an "AB quartet") due to geminal coupling. Their significant downfield shift is a result of being adjacent to both the aromatic ring and the oxygen atom.

  • Methine Proton (d): This single proton is alpha to both an ether oxygen and the ester carbonyl group, resulting in substantial deshielding and a chemical shift around 4.10 ppm. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet multiplicity (n+1 = 3+1 = 4).

  • Methoxy Protons (e): The three protons of the methyl ester group are in a single chemical environment and have no adjacent non-equivalent protons, thus they appear as a sharp singlet. Their position around 3.70 ppm is characteristic for methyl esters.

  • Methyl Protons (f): These three protons are on the carbon adjacent to the chiral methine proton. They are coupled to this single proton, resulting in a doublet (n+1 = 1+1 = 2). Being on a saturated alkyl chain, they are the most shielded protons in the molecule and appear furthest upfield.

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in methyl 2-(benzyloxy)propanoate, corresponding to the assignments in the table above.

Caption: Molecular structure of Methyl 2-(benzyloxy)propanoate with proton labels.

Comparative Spectral Analysis

To fully appreciate the spectral features of methyl 2-(benzyloxy)propanoate, it is instructive to compare its ¹H NMR spectrum with those of simpler, structurally related molecules: methyl lactate and methyl propanoate.

¹H NMR Data for Comparative Compounds

Methyl Lactate [7]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
g~4.30Quartet1H~7.0Methine proton (CH-OH)
h~3.75Singlet3H-Methoxy protons (OCH₃)
i~2.50 (broad)Singlet1H-Hydroxyl proton (OH)
j~1.40Doublet3H~7.0Methyl protons (CH₃-CH)

Methyl Propanoate [3][6]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
k~3.65Singlet3H-Methoxy protons (OCH₃)
l~2.30Quartet2H~7.5Methylene protons (CH₂-C=O)
m~1.15Triplet3H~7.5Methyl protons (CH₃-CH₂)
Discussion of Spectral Differences
  • Influence of the Benzyloxy Group vs. Hydroxyl Group (Methyl 2-(benzyloxy)propanoate vs. Methyl Lactate):

    • The most significant difference is the presence of the signals for the benzylic and phenyl protons in methyl 2-(benzyloxy)propanoate, which are absent in methyl lactate.

    • The methine proton (d ) in methyl 2-(benzyloxy)propanoate (~4.10 ppm) is slightly upfield compared to the methine proton (g ) in methyl lactate (~4.30 ppm). This may seem counterintuitive as the benzyl group is electron-withdrawing. However, the hydroxyl proton in methyl lactate can participate in hydrogen bonding, which can influence the electronic environment and lead to a more deshielded methine proton.

    • The methyl protons (f and j ) in both molecules appear at a very similar chemical shift (~1.40 ppm), indicating that the substituent on the alpha-oxygen has a minimal long-range effect on their chemical environment.

    • The broad singlet for the hydroxyl proton (i ) in methyl lactate is a key distinguishing feature and is absent in the spectrum of the benzylated compound.

  • Influence of the Benzyloxy Group vs. an Ethyl Group (Methyl 2-(benzyloxy)propanoate vs. Methyl Propanoate):

    • The ¹H NMR spectrum of methyl propanoate is significantly simpler, lacking the aromatic and benzylic signals.[6]

    • The protons alpha to the carbonyl group in methyl propanoate are on a methylene group (l , ~2.30 ppm), whereas in methyl 2-(benzyloxy)propanoate, this position is a methine proton (d , ~4.10 ppm) directly attached to an oxygen atom. This additional oxygen atom causes a significant downfield shift of proton d .

    • The upfield region of the methyl propanoate spectrum shows a classic ethyl group pattern: a quartet (l ) and a triplet (m ).[6] In contrast, the aliphatic region of the methyl 2-(benzyloxy)propanoate spectrum shows a quartet (d ) and a doublet (f ), indicative of a CH-CH₃ moiety.

Experimental Protocols

General ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., methyl 2-(benzyloxy)propanoate) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher for better resolution).

  • Parameters: Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Conclusion

The ¹H NMR spectrum of methyl 2-(benzyloxy)propanoate is a rich source of structural information that can be definitively assigned through an understanding of fundamental NMR principles. By comparing its spectrum to those of methyl lactate and methyl propanoate, the specific influences of the benzyloxy group—namely the introduction of aromatic and diastereotopic benzylic proton signals and the significant deshielding of the alpha-methine proton—are clearly elucidated. This comparative approach not only aids in the confident identification of the target molecule but also deepens the analyst's understanding of structure-spectrum correlations, a critical skill for researchers in drug development and organic synthesis.

References

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Learning Science. (2021, September 5). NMR spectrum of methyl propanoate [Video]. YouTube. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

  • PubChem. (n.d.). (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectra showing the methyl resonance of lactate around 1.3 ppm.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Lactate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(benzyloxy)propanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Stability of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The stability of these groups under a variety of reaction conditions dictates their suitability for a given synthetic strategy. This guide provides an in-depth, objective comparison of the stability of two commonly employed protected forms of methyl lactate: Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Role of Benzyl and Tert-Butyl Ethers as Protecting Groups

The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic molecules. Its propensity to participate in a wide array of reactions, both as a nucleophile and as a proton donor, often necessitates its temporary masking or "protection" to prevent unwanted side reactions during a synthetic sequence. The benzyl (Bn) and tert-butyl (t-Bu) ethers are two of the most well-established and widely utilized protecting groups for alcohols.

The choice between a benzyl and a tert-butyl ether is not arbitrary; it is a strategic decision based on the planned synthetic route and the chemical environment the molecule will be subjected to. The fundamental difference in their stability profiles, which will be elaborated upon in this guide, arises from the distinct electronic and steric properties of the benzyl and tert-butyl groups.

Comparative Stability Analysis

The stability of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate will be evaluated across three key domains: acidic conditions, basic conditions, and thermal stress.

Acidic Stability: A Tale of Two Mechanisms

The most significant divergence in the stability of these two compounds is observed under acidic conditions. This difference is a direct consequence of the distinct mechanisms by which the ether linkage is cleaved.

Methyl 2-(tert-butoxy)propanoate exhibits marked lability in the presence of even moderate acids.[1] The cleavage proceeds through a unimolecular (SN1) mechanism, which is initiated by the protonation of the ether oxygen. The subsequent departure of the relatively stable tert-butyl carbocation is the rate-determining step. This carbocation is stabilized by hyperconjugation from the three methyl groups, making its formation energetically favorable.[2][3] Consequently, Methyl 2-(tert-butoxy)propanoate is readily deprotected under mild acidic conditions, such as with trifluoroacetic acid (TFA) at room temperature or even with weaker acids like aqueous phosphoric acid.[4][5]

Methyl 2-(benzyloxy)propanoate , in contrast, displays significantly greater stability in acidic media.[6][7] As a primary ether, its cleavage under acidic conditions is constrained to a bimolecular (SN2) pathway.[3][8] This mechanism involves the nucleophilic attack of a counter-ion on the benzylic carbon of the protonated ether. This process requires harsher conditions, typically involving strong acids like HBr or BCl3, and often elevated temperatures, to proceed at a reasonable rate.[3] The benzyl group's stability to a wide range of acidic conditions makes it a preferred protecting group when acidic steps are required elsewhere in the synthetic sequence.[9]

Table 1: Comparative Stability under Acidic Conditions

CompoundReagentTypical ConditionsCleavage MechanismRelative Stability
Methyl 2-(tert-butoxy)propanoateTrifluoroacetic Acid (TFA)DCM, 0°C to RTSN1Low
Aqueous Acetic AcidRT to 50°CSN1Low
Aqueous Phosphoric AcidMild conditionsSN1Low
Methyl 2-(benzyloxy)propanoateTrifluoroacetic Acid (TFA)Stable at RT-High
HBrAcetic Acid, heatSN2Moderate
BCl3DCM, -78°C to RTLewis Acid-assisted SN2Moderate
Basic and Nucleophilic Stability: A Realm of General Resilience

Both Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate demonstrate excellent stability under a wide range of basic and nucleophilic conditions. Ethers, in general, are unreactive towards bases and common nucleophiles.[10] This robustness allows for a variety of chemical transformations, such as ester saponification, amide bond formation, and reactions involving organometallic reagents, to be performed on other parts of the molecule without affecting the protected hydroxyl group.

It is important to note that while the ether linkages are stable, the methyl ester functionality in both molecules is susceptible to hydrolysis under basic conditions (saponification).

Table 2: Comparative Stability under Basic and Nucleophilic Conditions

CompoundReagentTypical ConditionsEther Stability
Methyl 2-(tert-butoxy)propanoateNaOH, KOH (aq.)RT to refluxHigh
Grignard Reagents (RMgX)THF, 0°C to RTHigh
Lithium Diisopropylamide (LDA)THF, -78°CHigh
Methyl 2-(benzyloxy)propanoateNaOH, KOH (aq.)RT to refluxHigh
Grignard Reagents (RMgX)THF, 0°C to RTHigh
Lithium Diisopropylamide (LDA)THF, -78°CHigh
Thermal Stability: Considerations for High-Temperature Processes

The thermal stability of a protecting group can be a crucial factor in processes that require elevated temperatures, such as distillations or certain high-temperature reactions.

Methyl 2-(benzyloxy)propanoate is expected to possess good thermal stability. Studies on various benzyl ethers have shown them to be stable at temperatures well above 200°C.[11] The strength of the benzylic C-O bond contributes to this thermal robustness.

Methyl 2-(tert-butoxy)propanoate , on the other hand, is susceptible to thermal decomposition. The mechanism of decomposition is an elimination reaction (E1), analogous to the acid-catalyzed cleavage, where the molecule fragments into isobutylene and methyl lactate. Studies on tert-butyl methyl ether have shown that it undergoes thermal decomposition in the gas phase at temperatures between 433-495°C.[12] While this is a high temperature, it indicates a lower thermal stability compared to benzyl ethers.

Table 3: Comparative Thermal Stability

CompoundOnset of DecompositionDecomposition ProductsRelative Stability
Methyl 2-(tert-butoxy)propanoateLower TemperatureMethyl lactate, IsobutyleneLower
Methyl 2-(benzyloxy)propanoateHigher TemperatureComplex mixtureHigher

Experimental Protocols for Stability Assessment

To provide a practical framework for evaluating the stability of these compounds, the following detailed experimental protocols are presented. These protocols are designed as self-validating systems, with clear endpoints and analytical methods for assessing the integrity of the starting material.

Protocol 1: Assessment of Acidic Stability

Objective: To compare the rate of cleavage of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate under mild acidic conditions.

Materials:

  • Methyl 2-(benzyloxy)propanoate

  • Methyl 2-(tert-butoxy)propanoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • Prepare two separate 0.1 M solutions of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate in anhydrous DCM in two round-bottom flasks equipped with magnetic stir bars.

  • At room temperature (25°C), add 1 equivalent of TFA to each flask while stirring.

  • Monitor the progress of the reaction at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) by TLC.

    • For TLC analysis, withdraw a small aliquot of the reaction mixture, quench it with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate.

    • Elute the TLC plate with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the spots under UV light (254 nm) and by staining with a suitable agent (e.g., potassium permanganate). The appearance of a new, more polar spot corresponding to methyl lactate will indicate deprotection.

  • For quantitative analysis, at each time point, withdraw a 100 µL aliquot, quench with 1 mL of saturated sodium bicarbonate solution, extract with 1 mL of DCM, and dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic layer by GC-MS to determine the ratio of the starting material to the deprotected product (methyl lactate).

  • Plot the percentage of starting material remaining versus time for both compounds to compare their stability.

Expected Outcome: Methyl 2-(tert-butoxy)propanoate will show significant to complete conversion to methyl lactate within a few hours, while Methyl 2-(benzyloxy)propanoate will remain largely intact even after 24 hours.

Protocol 2: Assessment of Basic Stability (Saponification of the Ester)

Objective: To confirm the stability of the ether linkage in both compounds during the base-mediated hydrolysis of the methyl ester.

Materials:

  • Methyl 2-(benzyloxy)propanoate

  • Methyl 2-(tert-butoxy)propanoate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve 1 mmol of Methyl 2-(benzyloxy)propanoate in 10 mL of methanol in a round-bottom flask.

  • Add 1.2 mL of 1 M NaOH solution (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting product, 2-(benzyloxy)propanoic acid, by 1H NMR and 13C NMR to confirm that the benzyl ether linkage is intact.

  • Repeat steps 1-8 with Methyl 2-(tert-butoxy)propanoate to yield 2-(tert-butoxy)propanoic acid.

Expected Outcome: In both cases, the methyl ester will be cleanly hydrolyzed to the corresponding carboxylic acid, with the benzyl and tert-butyl ether protecting groups remaining intact, thus demonstrating their stability to basic conditions.

Mechanistic Insights and Visualizations

To further elucidate the differing stability of these two protecting groups, the following diagrams illustrate their cleavage mechanisms under acidic conditions.

G cluster_0 Acidic Cleavage of Methyl 2-(tert-butoxy)propanoate (SN1) A Protonation of Ether Oxygen B Formation of tert-Butyl Carbocation (Rate-Determining) A->B Slow C Deprotonation to form Methyl Lactate B->C Fast D Nucleophilic Attack on Carbocation B->D Fast G cluster_1 Acidic Cleavage of Methyl 2-(benzyloxy)propanoate (SN2) E Protonation of Ether Oxygen F Nucleophilic Attack by Counter-ion (e.g., Br-) E->F Concerted G Formation of Methyl Lactate and Benzyl Bromide F->G

Caption: SN2 cleavage of the benzyl ether.

Conclusion and Strategic Recommendations

The choice between Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate as a protected form of methyl lactate is a critical decision that hinges on the planned synthetic pathway.

  • Methyl 2-(tert-butoxy)propanoate is the ideal choice when mild acidic deprotection is desired at a late stage of the synthesis. Its high stability to basic and nucleophilic reagents allows for a wide range of transformations prior to its removal. [13]However, its lability towards acids necessitates careful planning to avoid premature deprotection.

  • Methyl 2-(benzyloxy)propanoate offers a more robust protecting group strategy, withstanding a broader range of acidic conditions. [1][6]This makes it suitable for syntheses that involve acidic reaction steps. Its removal, however, requires more stringent conditions, most commonly catalytic hydrogenolysis, which may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.

By understanding the fundamental differences in their stability, rooted in their distinct cleavage mechanisms, researchers can strategically employ these valuable protecting groups to navigate complex synthetic challenges with greater precision and efficiency.

References

  • Benchchem. A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • ACS Publications. Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media.
  • PMC - NIH. Tuning the stability of alkoxyisopropyl protection groups.
  • Benchchem. Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide.
  • ResearchGate. The thermal decomposition of t-butyl methyl ether.
  • Chemistry Steps. Protecting Groups For Alcohols.
  • Organic Chemistry Portal. tert-Butyl Ethers.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters.
  • Wikipedia. Ether cleavage.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid.
  • University of Calgary. Alcohol Protecting Groups.
  • YouTube. Cleavage of Ethers with Acids.

Sources

Validation

Comparative Analysis: NMR Shift Differences Between Methyl Lactate and Methyl 2-(benzyloxy)propanoate

Executive Summary This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) spectral signatures of Methyl Lactate (substrate) and its protected derivative, Methyl 2-(benzyloxy)propanoate (product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) spectral signatures of Methyl Lactate (substrate) and its protected derivative, Methyl 2-(benzyloxy)propanoate (product).

The conversion of the secondary hydroxyl group to a benzyl ether is a critical protection step in chiral pool synthesis. The definitive validation of this transformation relies not merely on the appearance of aromatic signals, but on the specific observation of diastereotopic benzylic protons . Due to the adjacent chiral center at C2, the benzylic methylene protons (


) become magnetically non-equivalent, splitting into a distinct AB system (two doublets) rather than a singlet. This guide details these spectral phenomena to ensure accurate reaction monitoring and product verification.

Structural Transformation & Logic

The following diagram illustrates the chemical transformation and the logic flow for NMR-based verification.

G Substrate Methyl Lactate (C4H8O3) Reagents Reagents: BnBr, Ag2O (avoid racemization) Substrate->Reagents Product Methyl 2-(benzyloxy)propanoate (C11H14O3) Reagents->Product Signal_OH Loss of OH Signal (~2.8 ppm) Product->Signal_OH Disappearance Signal_Aromatic New Aromatic Signals (7.2-7.4 ppm) Product->Signal_Aromatic Appearance Signal_AB CRITICAL: Benzylic AB System (4.4-4.7 ppm) Product->Signal_AB Diagnostic Confirmation

Figure 1: Reaction pathway and critical NMR diagnostic checkpoints for validating benzylation.

Comparative NMR Data (CDCl₃)

The following tables summarize the chemical shifts. Note that values may vary slightly based on concentration and temperature (


).
Table 1: ¹H NMR Shift Comparison (400 MHz)
Proton AssignmentMethyl Lactate (

ppm)
Methyl 2-(benzyloxy)propanoate (

ppm)
Shift Trend (

)
Multiplicity & Coupling
Methyl (Side chain) 1.431.44

Doublet (

)
Methoxy (-OCH₃) 3.793.75

Singlet
Alpha-H (C2-H) 4.294.07

Quartet (

)
Hydroxyl (-OH) ~2.80 (broad)Absent N/ABroad Singlet (variable)
Benzylic (-CH₂Ph) Absent 4.45 & 4.68 NEW AB System (

)
Aromatic (Ph) Absent 7.25 – 7.38NEW Multiplet
Table 2: ¹³C NMR Shift Comparison (100 MHz)
Carbon AssignmentMethyl Lactate (

ppm)
Methyl 2-(benzyloxy)propanoate (

ppm)
Notes
Carbonyl (C=O) 176.1173.8Ester carbonyl shifts upfield slightly.
Alpha-Carbon (C2) 66.874.5Significant Deshielding (+7.7 ppm) due to ether formation.
Methoxy (-OCH₃) 52.452.0Minimal change.
Methyl (Side chain) 20.418.7Slight shielding effect.
Benzylic (-CH₂Ph) Absent 72.1Diagnostic methylene signal.
Aromatic (Ipso) Absent 137.6Quaternary aromatic carbon.
Aromatic (Ar-C) Absent 127.8 - 128.4Typical phenyl pattern.

Expert Insight: The Diastereotopic Effect

The most common error in analyzing the spectrum of Methyl 2-(benzyloxy)propanoate is expecting the benzylic protons (


) to appear as a singlet.

Why they split: Because the adjacent carbon (C2) is a chiral center, the two protons on the benzylic carbon are diastereotopic . They exist in different magnetic environments and cannot be interconverted by rotation.

  • Observation: You will observe an AB quartet (essentially two "leaning" doublets) centered around 4.5 ppm with a large geminal coupling constant (

    
    ).
    
  • Validation: If you see a singlet at this position, suspect racemization of the starting material or accidental isochrony (unlikely in CDCl₃).

Experimental Protocol: High-Integrity Benzylation

To generate the data described above without racemizing the chiral center, the Silver Oxide (


)  method is recommended over strong bases like Sodium Hydride (NaH).
Materials
  • Methyl (S)-lactate (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Silver(I) oxide (

    
    ) (1.5 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Methyl Lactate in anhydrous EtOAc (
    
    
    
    ).
  • Addition: Add freshly pulverized

    
     in one portion. The suspension will be black/brown.
    
  • Activation: Add Benzyl bromide dropwise via syringe.

  • Reaction: Stir vigorously at room temperature for 16–24 hours. Note: Vigorous stirring is crucial as this is a heterogeneous reaction.

  • Monitoring: Aliquot

    
    , filter through a cotton plug, dilute with 
    
    
    
    , and acquire ¹H NMR.
    • Success Criteria: Disappearance of the quartet at 4.29 ppm and appearance of the quartet at 4.07 ppm + AB system at 4.45/4.68 ppm.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

References

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 3065 (Methyl Lactate). National Institute of Advanced Industrial Science and Technology (AIST).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2]

  • Misra, A. K., et al. (2005). "Mild and efficient method for the benzylation of alcohols using silver oxide." Tetrahedron Letters, 46(12), 2005.

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." (Theoretical grounding for AB system).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(benzyloxy)propanoate: Comprehensive Disposal &amp; Handling Guide

[1][2] Executive Summary & Immediate Action Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7 for S-isomer; 115458-99-6 for R-isomer) is a chiral ester intermediate used frequently in asymmetric synthesis.[1] While not cla...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7 for S-isomer; 115458-99-6 for R-isomer) is a chiral ester intermediate used frequently in asymmetric synthesis.[1] While not classified as an "acutely toxic" P-listed waste by the EPA, it presents specific hazards due to its ester functionality and benzyl ether moiety .

Core Disposal Directive:

  • Primary Stream: High BTU Organic Waste (Incineration).

  • Critical Hazard: As a benzyl ether, this compound possesses a latent risk of peroxide formation upon prolonged storage and air exposure.

  • Prohibited: Do NOT dispose of down sink drains or via evaporation.

Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step to safe disposal. This compound combines a hydrolyzable ester with an oxidizable ether.

PropertyDataOperational Implication
CAS Number 77287-11-7 (S) / 115458-99-6 (R)Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₁H₁₄O₃Organic backbone suitable for thermal destruction.[1]
Physical State Liquid (Viscous)Requires leak-proof secondary containment.[1]
GHS Classification Warning (Irritant)PPE must include nitrile gloves and safety goggles.[1]
Hazard Statements H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant)Spill cleanup requires immediate neutralization of contact risks.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classify as "Non-RCRA Regulated" unless mixed with flammable solvents (D001).
Pre-Disposal: Handling & Segregation Strategy

Expertise Insight: The presence of the benzyloxy group introduces a stability variable. Benzyl ethers are generally stable but can form peroxides over years of storage in non-air-tight containers. Before disposal of old inventory, a peroxide test is a mandatory self-validating safety step.

Protocol A: Peroxide Validation (For Containers >1 Year Old)
  • Visual Inspection: Check for crystal formation around the cap (a sign of severe peroxidation). If crystals are present, DO NOT OPEN . Contact EHS immediately.

  • Test: If liquid is clear, use a starch-iodide strip.

    • Negative:[2] Proceed to Standard Disposal.

    • Positive (>100 ppm):[1] Treat with reducing agent (e.g., ferrous sulfate) before adding to waste drum.

Protocol B: Waste Stream Segregation

Do not mix indiscriminately. Use the following logic to prevent cross-reactivity.

SegregationLogic Start Methyl 2-(benzyloxy)propanoate Waste Source CheckState Physical State? Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid Waste (Wipes, Vials) CheckState->Solid CheckMix Mixed with Halogens? Liquid->CheckMix SolidBin Stream C: Solid Hazardous Debris Solid->SolidBin Halogenated Stream A: Halogenated Organic CheckMix->Halogenated Yes (e.g., DCM) NonHalogenated Stream B: Non-Halogenated Organic CheckMix->NonHalogenated No (e.g., EtOAc, Pure)

Figure 1: Waste Stream Segregation Logic. Ensure contrast between halogenated and non-halogenated solvents to meet incinerator specifications.

Detailed Disposal Procedures
Scenario 1: Disposal of Pure/Expired Chemical

Applicable for: Old reagent bottles, surplus inventory.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container compatible with organic solvents.

  • Transfer: Pour the liquid into the container. Do not fill >90% to allow for thermal expansion.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 2-(benzyloxy)propanoate, 95%+"[1]

    • Hazards: Irritant, Combustible.

  • Manifesting: If the flashpoint is >60°C (140°F), it technically does not meet the RCRA D001 definition. However, best practice dictates managing it as "Non-Regulated Organic Liquid" sent for fuel blending/incineration.

Scenario 2: Disposal of Reaction Mixtures

Applicable for: Crude reaction mixtures, mother liquors.[1][3]

  • Quenching: Ensure no active reagents (e.g., hydrides, strong acids) remain in the mixture.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Ethyl Acetate/Hexanes : Dispose in Non-Halogenated Waste .

  • pH Check: Ensure the waste stream is pH 5–9. Strong acids/bases can catalyze the hydrolysis of the ester, potentially heating the waste drum. Neutralize if necessary.

Emergency Spill Response Protocol

Trustworthiness: This protocol relies on the principle of containment followed by neutralization.

Immediate Actions:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Ventilate: Open fume hoods or local exhaust.

Cleanup Workflow:

SpillResponse Start Spill Detected Assess Volume Assessment Start->Assess Small Minor (<100 mL) Assess->Small Large Major (>100 mL) Assess->Large Absorb Apply Inert Absorbent (Vermiculite/Sand) Small->Absorb Notify Contact EHS Large->Notify Collect Collect into Sealed Bag/Bucket Absorb->Collect Clean Wash Surface with Soap & Water Collect->Clean Notify->Absorb After EHS Approval

Figure 2: Spill Response Decision Matrix. Prioritize EHS contact for large spills to ensure ventilation adequacy.

Regulatory Compliance & Codes
  • US EPA (RCRA):

    • P-List/U-List: Not listed.

    • Characteristic Waste: Likely D001 (Ignitable) if mixed with flammable solvents. If pure and FP >60°C, it is not D001 but must still be treated as chemical waste.

  • European Waste Catalogue (EWC):

    • Code: 07 01 04* (Other organic solvents, washing liquids and mother liquors).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12692226, Methyl 2-(benzyloxy)propanoate. Retrieved from [Link][4][1]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Methyl 2-(benzyloxy)propanoate

A Researcher's Guide to Safely Handling Methyl 2-(benzyloxy)propanoate Navigating the specific handling requirements of specialty chemicals is paramount for ensuring both personal safety and the integrity of your researc...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 2-(benzyloxy)propanoate

Navigating the specific handling requirements of specialty chemicals is paramount for ensuring both personal safety and the integrity of your research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Methyl 2-(benzyloxy)propanoate, a chiral building block often utilized in the synthesis of pharmaceuticals and other bioactive molecules. [1]

For professionals in drug development and chemical synthesis, understanding the causality behind safety protocols is as crucial as the protocols themselves. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each recommendation, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Based on these potential hazards, a comprehensive risk assessment is the foundational step before any handling of the material. This involves evaluating the specific quantities being used, the nature of the experimental procedures, and the existing engineering controls in your laboratory.

Inferred Hazard Communication:
Hazard CategoryClassificationPrecautionary Statement
Health Skin Irritant, Eye Irritant, Respiratory IrritantAvoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3][5]
Flammability Not Classified (based on similar compounds)Keep away from heat, sparks, open flames, and hot surfaces.[4]
Reactivity Not Classified (based on similar compounds)Stable under recommended storage conditions.

Note: This table is based on data from structurally related compounds and should be used as a guideline. Always consult the supplier-specific SDS if available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling Methyl 2-(benzyloxy)propanoate. The minimum required PPE should always be worn when there is any potential for exposure.[6][7]

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against potential splashes that can cause serious eye irritation.[8][9] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][10]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times to protect the skin and clothing from accidental contact.[8][9][10] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a variety of chemicals.[7][9] It is crucial to change gloves immediately if they become contaminated. For prolonged contact or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use.

Advanced PPE Considerations:
  • Respiratory Protection: While handling small quantities in a well-ventilated fume hood should not require respiratory protection, a risk assessment may indicate its necessity for larger quantities or in situations where ventilation is inadequate. If a respirator is required, a NIOSH-approved model should be selected, and users must be properly fit-tested and trained.

Operational Plan: From Receipt to Use

A systematic approach to the handling and storage of Methyl 2-(benzyloxy)propanoate is essential for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly closed when not in use.[2][4]

Handling Procedures:

All manipulations of Methyl 2-(benzyloxy)propanoate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is donned.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • Reaction Setup: When setting up reactions, ensure that all glassware is properly secured and that the apparatus is designed to contain the chemical safely.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical and wash hands thoroughly.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization:

Methyl 2-(benzyloxy)propanoate and any materials contaminated with it should be considered hazardous waste.

Disposal Procedures:
  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.

  • Removal: Arrange for the disposal of the hazardous waste through your institution's designated waste management provider.[4] Never dispose of this chemical down the drain or in the regular trash.[2][4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.

Visualizing the Safety Workflow

To further clarify the procedural flow for handling Methyl 2-(benzyloxy)propanoate, the following diagram illustrates the key decision points and safety measures from initial receipt to final disposal.

cluster_pre Pre-Handling cluster_handling Handling Protocol cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage If container is intact Don PPE Don PPE Secure Storage->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Dispense & Use Dispense & Use Work in Fume Hood->Dispense & Use Decontaminate Decontaminate Dispense & Use->Decontaminate Waste Segregation Waste Segregation Decontaminate->Waste Segregation Containerize Waste Containerize Waste Waste Segregation->Containerize Waste Dispose via EHS Dispose via EHS Containerize Waste->Dispose via EHS

Caption: Workflow for the safe handling of Methyl 2-(benzyloxy)propanoate.

References

  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]

  • Hillyard Industries. Material Safety Data Sheet. [Link]

  • Westlab. Comprehensive Guide to Lab PPE (Personal Protective Equipment). Published July 14, 2023. [Link]

  • Microbe Online. Personal Protective Equipment (PPE) Used in the Laboratory. Published June 7, 2022. [Link]

  • National Center for Biotechnology Information. "Methyl 3-(benzyloxy)propanoate" PubChem Compound Summary for CID 249712. [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • The University of Arizona. Personal Protective Equipment Selection Guide. Published July 22, 2015. [Link]

  • Creative Safety Supply. HMIS vs NFPA Labels: What's the Difference?. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Published July 30, 2009. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid. [Link]

  • MySkinRecipes. (S)-Methyl 2-(benzyloxy)propanoate. [Link]

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